molecular formula C8H13NO2 B048851 2-Azabicyclo[3.3.0]octane-3-carboxylic acid CAS No. 118353-96-1

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Cat. No.: B048851
CAS No.: 118353-96-1
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.3.0]octane-3-carboxylic acid is a sophisticated, rigid proline analog characterized by its unique bicyclic [3.3.0] scaffold, which locks the pyrrolidine ring into a specific conformation. This structural constraint is of immense value in medicinal chemistry and drug discovery, particularly in the design of protease inhibitors and the development of conformationally stabilized peptides. The compound serves as a crucial building block for introducing topological diversity into peptide backbones, allowing researchers to probe the relationship between peptide secondary structure and biological activity. Its fused bicyclic system reduces the flexibility of the prolyl ring, enabling the study of receptor-ligand interactions that are dependent on specific ring puckering or torsional angles. This makes it an indispensable tool for enhancing the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutic candidates. Furthermore, its carboxylic acid functional group provides a versatile handle for further synthetic elaboration via standard coupling reactions, facilitating its seamless incorporation into complex molecular architectures. Researchers leverage this high-value scaffold to develop novel chemical probes and potential therapeutics targeting a wide range of diseases.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester

Introduction: The Significance of a Chiral Scaffold

(S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester is a conformationally restricted bicyclic proline analog of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid, three-dimensional structure makes it an invaluable chiral building block for synthesizing complex, biologically active molecules.[1][2][] This compound serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Ramipril, a widely prescribed medication for hypertension and congestive heart failure.[4]

The primary challenge in synthesizing this molecule lies in the precise control of its three contiguous stereocenters to obtain the desired (S,S,S) configuration. While classical methods often produce a racemic mixture of isomers requiring arduous chiral resolution, modern asymmetric synthesis strategies offer a more elegant and efficient path to the enantiomerically pure compound.[4][5] This guide provides a detailed exploration of a robust asymmetric synthesis route, beginning with the readily available chiral pool starting material, L-serine. We will delve into the mechanistic rationale behind each transformation, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Analysis: An Asymmetric Approach from L-Serine

The selected synthetic pathway leverages the inherent chirality of L-serine to establish the first stereocenter, which then directs the formation of the subsequent stereocenters during the crucial cyclization step. This strategy avoids the inefficient resolution of racemates and ensures a high degree of stereochemical purity in the final product.

The core of this synthesis involves a key sequence: the coupling of a protected L-serine derivative with cyclopentanone, followed by a deprotection-initiated intramolecular reductive amination to construct the bicyclic core.[4][6] The choice of protecting groups is paramount to the success of this route, particularly for the amine, as it must prevent racemization during the initial coupling reaction.[4]

The Synthetic Workflow: A Mechanistic Deep Dive

The multi-step synthesis is logically divided into the construction of a key acyclic precursor followed by its diastereoselective cyclization and final esterification.

Part 1: Synthesis of the Acyclic Precursor
  • Amino Group Protection: The synthesis commences with the protection of the amino group of L-serine. The triphenylmethyl (Trityl, Trt) group is an excellent choice for this role. Its steric bulk effectively shields the α-proton, preventing epimerization under the basic or nucleophilic conditions encountered in subsequent steps, thereby preserving the initial stereochemical integrity.[4]

  • Carboxyl Group Esterification: The carboxylic acid is converted to a simple ester (e.g., methyl or ethyl ester) to prevent its interference in the following steps.

  • Hydroxyl Group Activation: The primary hydroxyl group of the serine derivative is transformed into a better leaving group, typically an iodide, to facilitate the subsequent coupling reaction.

  • Coupling with Cyclopentanone: This is a critical C-C bond-forming step where the activated serine derivative is coupled with cyclopentanone. This reaction sets the stage for the formation of the five-membered carbocyclic ring of the final product. The integrity of the stereocenter is maintained thanks to the Trityl protecting group.[4]

Part 2: Diastereoselective Cyclization and Final Esterification
  • Deprotection and Intramolecular Cyclization: The Trityl group is removed under acidic conditions. The liberated amine then undergoes a spontaneous intramolecular reaction with the ketone carbonyl group to form a cyclic iminium ion or enamine intermediate.[4]

  • Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation. This step achieves two crucial transformations simultaneously: the reduction of the imine/enamine and the diastereoselective formation of the second five-membered ring, yielding the 2-azabicyclo[3.3.0]octane core. The cis-fused ring system is predominantly formed due to the steric hindrance directing the approach of hydrogen from the less hindered face of the molecule.

  • Benzyl Ester Formation: In the final step, the simple ester is transesterified or the free carboxylic acid is esterified to the corresponding benzyl ester. The benzyl group serves as a versatile protecting group for the carboxylic acid, which can be readily removed by catalytic hydrogenolysis in the final stages of synthesizing a target molecule like Ramipril.[7][8] The Fischer-Speier esterification, using benzyl alcohol and an acid catalyst like p-toluenesulfonic acid, is a common and effective method for this transformation.[9]

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthetic strategy, from the starting material to the final target compound.

Synthesis_Workflow cluster_start Starting Material cluster_precursor Acyclic Precursor Synthesis cluster_cyclization Bicyclic Core Formation cluster_final Final Product A L-Serine B 1. Trityl Protection (Amine) 2. Esterification (Acid) A->B Protection C Hydroxyl Activation (e.g., Iodination) B->C Activation D Coupling with Cyclopentanone C->D C-C Bond Formation E Trityl Deprotection (Acidic Conditions) D->E Deprotection F Intramolecular Reductive Amination (H₂, Catalyst) E->F Cyclization/ Reduction G Benzyl Ester Formation F->G Esterification H (S,S,S)-2-Azabicyclo[3.3.0]octane- 3-carboxylic acid benzyl ester G->H

Caption: Asymmetric synthesis workflow starting from L-serine.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of the process. The following table provides representative data for this synthetic route, compiled from typical laboratory outcomes.

Step No.TransformationKey ReagentsTypical Yield (%)Product Purity (by HPLC, ee%)
1N-Tritylation & EsterificationTrityl chloride, Et3N; SOCl2, MeOH85-90>99
2Hydroxyl ActivationI2, PPh3, Imidazole90-95>99
3Couplingn-BuLi, Cyclopentanone70-75>98
4Deprotection & CyclizationH2, Pd/C, H+80-85>99 (as cis-isomer)
5Benzyl EsterificationBenzyl alcohol, p-TSA85-90>99.5, >99% ee

Detailed Experimental Protocol

Disclaimer: This protocol is a representative guide and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents:

  • L-Serine

  • Trityl chloride

  • Triethylamine (Et3N)

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Iodine (I2)

  • Triphenylphosphine (PPh3)

  • Imidazole

  • n-Butyllithium (n-BuLi)

  • Cyclopentanone

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Benzyl alcohol

  • p-Toluenesulfonic acid (p-TSA)

  • Anhydrous solvents (DCM, THF, Toluene)

  • Standard reagents for workup and purification

Step 1: N-Trityl-L-serine methyl ester

  • Suspend L-serine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Add trityl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After reaction completion, cool the mixture again to 0 °C and add methanol (5.0 eq).

  • Slowly add thionyl chloride (1.5 eq) and stir at room temperature for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: N-Trityl-β-iodo-L-alanine methyl ester

  • Dissolve N-Trityl-L-serine methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add iodine (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours until completion (monitored by TLC).

  • Quench with aqueous Na2S2O3 solution.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Step 3: Coupling with Cyclopentanone

  • Dissolve the β-iodo-alanine derivative (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add cyclopentanone (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Warm the reaction slowly to room temperature and quench with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the resulting keto-amino acid derivative by column chromatography.

Step 4: (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid methyl ester

  • Dissolve the coupled product (1.0 eq) in methanol containing a catalytic amount of acetic acid.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under H2 pressure (50-60 psi) for 24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The crude product can be carried forward or purified if necessary.

Step 5: (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester

  • Dissolve the methyl ester from the previous step (1.0 eq) in toluene.

  • Add benzyl alcohol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove methanol and water for 8-12 hours.

  • Cool the reaction, wash with aqueous NaHCO3 solution, then brine.

  • Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the title compound as its hydrochloride salt after treatment with HCl in ether.

Conclusion and Future Outlook

The asymmetric synthesis route detailed in this guide presents a reliable and stereocontrolled method for producing (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester. By leveraging a chiral starting material and carefully selected protecting groups, this strategy efficiently establishes the required stereochemistry, making it highly valuable for pharmaceutical manufacturing. The principles discussed—chiral pool synthesis, stereodirecting protecting groups, and diastereoselective cyclizations—are central tenets of modern organic synthesis. Continued research in this area may focus on developing catalytic asymmetric methods that forge the bicyclic ring system directly, further improving atom economy and process efficiency for the next generation of chiral drug synthesis.

References

  • Urbach, H., and Henning, R. (1989). Enantioselective synthesis of lS,3S,5S- and. IR, 3S,SS-2-azablcyclo[3.3.0]octane-3-carboxylic acid starting from L-serme. Heterocycles, 28(2), 957-965. [Source: Google Search]
  • European Patent Office. (2008). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS - EP 2164847 B1.
  • Google Patents. (N.d.). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives - DE102005012771A1.
  • Griesbeck, A. G., et al. (2007). Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. Organic Letters, 9(23), 4749-4752.
  • Chem-Impex. (N.d.). Benzyl (S,S,S)-2-azabicyclo[3.3.
  • Google Patents. (N.d.). Preparation method of (S,S,S)-2-azabicyclo[5][5]octane-3-carboxylic acid - CN103086948A. [Source: Google Patents]

  • Peçanha, E. P., et al. (2003). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 14(2), 269-274. [Source: SciELO]
  • BOC Sciences. (N.d.). 2-AZABICYCLO[3.3.0]OCTANE-3-CARBOXYLIC ACID, BENZYL ESTER. [Source: BOC Sciences]
  • Google Patents. (N.d.). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - US4727160A.
  • D'Auria, M., & Racioppi, R. (2014). General method to prepare amino acids benzyl esters and to isolate them as hydrochloride or p-toluenesulfonate salts. ResearchGate.
  • Tourwé, D., et al. (2010). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 15(12), 9138–9186. [Source: NIH PMC]
  • Organic Chemistry Portal. (N.d.). Benzyl Esters. [Source: Organic Chemistry Portal]
  • Biosynth. (N.d.). (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride | 87269-87-2. [Source: Biosynth]
  • Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. [Source: Chemistry LibreTexts]
  • Sigma-Aldrich. (N.d.). Proline Derivatives and Analogs. [Source: Sigma-Aldrich]
  • Gais, H. J., et al. (2001). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. The Journal of Organic Chemistry, 66(10), 3384-3396. [Source: PubMed]
  • AAPPTEC. (N.d.). Amino Acid Derivatives for Peptide Synthesis. [Source: AAPPTEC]
  • Unacademy. (N.d.). Carboxyl protecting groups. [Source: Unacademy]
  • Jovanović, P., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-778.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. [Source: Suzhou Highfine Biotech]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid from L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-azabicyclo[3.3.0]octane-3-carboxylic acid, a crucial chiral building block in the synthesis of various pharmaceutical agents, notably angiotensin-converting enzyme (ACE) inhibitors like Ramipril.[1][2] The focus of this document is on the stereoselective synthesis originating from the readily available and optically pure amino acid, L-serine. We will delve into the strategic considerations, mechanistic underpinnings of key transformations, and provide detailed experimental protocols for the synthesis of this bicyclic amino acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

The this compound scaffold, a proline analogue with a fused cyclopentane ring, imparts significant conformational rigidity to molecules. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The specific stereoisomer, (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, is a key intermediate in the synthesis of Ramipril, a potent ACE inhibitor used in the treatment of hypertension and congestive heart failure.[1]

The synthesis of this complex bicyclic structure, particularly with the desired stereochemistry, presents a significant challenge. Traditional methods often involve lengthy synthetic sequences and challenging racemate resolutions.[3] Therefore, the development of stereoselective synthetic routes from chiral pool starting materials like L-serine is of paramount importance. L-serine offers a readily available source of chirality that can be effectively transferred to the target molecule.

This guide will explore a rational and efficient synthetic strategy that leverages the inherent stereochemistry of L-serine to construct the 2-azabicyclo[3.3.0]octane framework. We will discuss the key chemical transformations, including the formation of the pyrrolidine ring and the subsequent annulation of the cyclopentane ring.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound points towards a strategy involving the formation of a key intermediate that already contains the pyrrolidine ring and a handle for the subsequent cyclopentane ring annulation. The chirality of the target molecule originates from L-serine, which dictates the stereochemistry at the C3 position.

Our forward synthesis will therefore commence with the protection of the functional groups of L-serine, followed by the introduction of a cyclopentanone moiety. A crucial step in this synthesis is the intramolecular cyclization to form the bicyclic system. The choice of protecting groups and reaction conditions is critical to avoid racemization and to ensure high diastereoselectivity in the cyclization step.

Synthetic Pathway from L-Serine

The overall synthetic pathway from L-serine to this compound can be visualized as a multi-step process. The following diagram illustrates the key transformations involved.

Synthesis_of_2_Azabicyclo_octane_3_carboxylic_acid L_Serine L-Serine Protected_Serine Protected L-Serine Derivative L_Serine->Protected_Serine Protection Serine_Aldehyde Serine Aldehyde Protected_Serine->Serine_Aldehyde Oxidation Addition_Product Cyclopentanone Adduct Serine_Aldehyde->Addition_Product Addition of Cyclopentanone Enolate Cyclized_Intermediate Bicyclic Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Reductive Amination/ Cyclization Target_Molecule 2-Azabicyclo[3.3.0]octane- 3-carboxylic acid Cyclized_Intermediate->Target_Molecule Deprotection

Figure 1: Overall synthetic workflow from L-serine.

Protection of L-Serine

The first step involves the protection of the amino and carboxylic acid functionalities of L-serine to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is crucial. The amino group is typically protected with a group that is stable under the reaction conditions for the subsequent steps but can be removed selectively at the end of the synthesis. Common amino protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The carboxylic acid is usually converted to an ester, such as a methyl or benzyl ester, to facilitate handling and purification.

Generation of the Key Aldehyde Intermediate

With the protected L-serine in hand, the next critical step is the selective oxidation of the primary alcohol to an aldehyde. This transformation can be achieved using a variety of mild oxidizing agents, such as Dess-Martin periodinane (DMP) or Swern oxidation. It is imperative to use conditions that avoid over-oxidation to the carboxylic acid and prevent epimerization of the adjacent chiral center.

Formation of the Pyrrolidine Ring and Cyclopentane Annulation

This is the cornerstone of the synthesis, where the bicyclic framework is constructed. A common strategy involves the reaction of the serine-derived aldehyde with a cyclopentanone enolate. This aldol-type addition is followed by an intramolecular reductive amination or a similar cyclization reaction to forge the pyrrolidine ring and concurrently form the five-membered carbocyclic ring.[4]

One effective method is a one-pot diastereoselective reductive-amination and cyclization sequence.[4][5] This approach offers efficiency and good stereocontrol. The stereochemical outcome of this step is influenced by the reaction conditions and the nature of the protecting groups.

A patent describes a method where an L-serine derivative is reacted with cyclopentanone.[1] The resulting adduct undergoes catalytic hydrogenation to yield the desired (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid.[1] This highlights the importance of controlling the stereochemistry during the ring formation.

Deprotection and Isolation

The final step in the synthesis is the removal of the protecting groups to unveil the target this compound. The choice of deprotection method depends on the protecting groups used. For instance, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. The final product is then isolated and purified, often as its hydrochloride salt to improve stability and handling.[3]

Detailed Experimental Protocols

The following section provides a generalized, step-by-step methodology for the synthesis. It is crucial to note that specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for specific substrates and scales.

Protocol 1: Synthesis of N-Boc-L-serine methyl ester
StepProcedure
1Suspend L-serine in methanol.
2Cool the suspension in an ice bath and slowly add thionyl chloride.
3Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
4Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride.
5Dissolve the ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
6Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.
7After completion, perform an aqueous workup and purify the product by column chromatography.
Protocol 2: Oxidation to N-Boc-L-serinal methyl ester
StepProcedure
1Dissolve N-Boc-L-serine methyl ester in anhydrous dichloromethane.
2Add Dess-Martin periodinane (DMP) portion-wise at 0 °C.
3Allow the reaction to warm to room temperature and stir until the starting material is consumed.
4Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
5Extract the product with dichloromethane, wash the organic layer, and dry over anhydrous sodium sulfate.
6Purify the crude aldehyde by flash column chromatography.
Protocol 3: Diastereoselective Reductive Amination and Cyclization

This key transformation can be visualized with the following diagram:

Reductive_Amination_Cyclization Aldehyde N-Boc-L-serinal methyl ester Imine_Enamine Imine/Enamine Intermediate Aldehyde->Imine_Enamine Reaction with Cyclopentanone Cyclopentanone Cyclopentanone Cyclopentanone->Imine_Enamine Bicyclic_Ester Protected Bicyclic Ester Imine_Enamine->Bicyclic_Ester Catalytic Hydrogenation (e.g., Pd/C, H₂)

Figure 2: Key reductive amination and cyclization step.

StepProcedure
1Dissolve the serine aldehyde and cyclopentanone in a suitable solvent like methanol or ethanol.
2Add a catalytic amount of an acid (e.g., acetic acid) to facilitate imine/enamine formation.
3Add a reducing agent, such as sodium cyanoborohydride, or perform catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen atmosphere).[1][5]
4Stir the reaction mixture until the reaction is complete.
5Work up the reaction mixture and purify the resulting diastereomeric mixture of the bicyclic ester by column chromatography.
Protocol 4: Deprotection to this compound
StepProcedure
1Dissolve the protected bicyclic ester in a suitable solvent (e.g., dioxane or ethyl acetate).
2Add a strong acid, such as hydrochloric acid, to cleave the Boc group and hydrolyze the ester.
3Heat the reaction mixture if necessary to drive the hydrolysis to completion.
4After the reaction is complete, remove the solvent under reduced pressure.
5The final product, this compound hydrochloride, can be isolated by crystallization.

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the synthesis is critically dependent on the diastereoselectivity of the cyclization step. The formation of the cis-fused bicyclic system is generally favored thermodynamically. The stereochemistry at the newly formed chiral centers in the cyclopentane ring is influenced by the approach of the nucleophile to the iminium ion intermediate during the reductive amination. The use of chiral auxiliaries or catalysts can further enhance the stereoselectivity of this transformation.

The choice of the amino protecting group can also play a role in directing the stereochemical outcome. For instance, a bulky protecting group might favor the formation of one diastereomer over the other due to steric hindrance.

Characterization and Analytical Data

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)Expected Mass (m/z)
N-Boc-L-serine methyl ester~1.4 (s, 9H, Boc), ~3.7 (s, 3H, OMe), 3.8-4.0 (m, 2H, CH₂), ~4.3 (m, 1H, CH), ~5.4 (d, 1H, NH)~28 (Boc CH₃), ~52 (OMe), ~55 (CH), ~62 (CH₂), ~80 (Boc C), ~156 (Boc C=O), ~172 (Ester C=O)[M+Na]⁺
Protected Bicyclic EsterCharacteristic signals for the bicyclic core, protecting groups, and ester.Signals corresponding to the fused ring system.[M+H]⁺
This compound HClMultiplets for the bicyclic protons, broad signals for NH₂⁺ and COOH.Signals for the eight carbons of the bicyclic core and the carboxylic acid carbon.[M+H]⁺

Conclusion and Future Perspectives

The synthesis of this compound from L-serine represents an elegant and efficient approach to a valuable chiral building block. The strategy outlined in this guide leverages the principles of stereoselective synthesis to achieve the desired product with high optical purity. The key to a successful synthesis lies in the careful selection of protecting groups, controlled execution of the oxidation and cyclization steps, and rigorous purification of intermediates.

Future research in this area may focus on the development of even more atom-economical and environmentally benign synthetic methods. The use of catalytic enantioselective methods for the key C-C bond-forming and cyclization steps could further enhance the efficiency and sustainability of the synthesis. Furthermore, the exploration of novel protecting group strategies could lead to more streamlined and convergent synthetic routes. The principles and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important class of molecules.

References

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. (2006).
  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. ResearchGate. [Link]

  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (1988).
  • Preparation method of (S,S,S)-2-azabicyclo[4][4]octane-3-carboxylic acid. (2013). Google Patents.

  • Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. (2001). Organic Letters, 3(16), 2543–2546. [Link]

  • Synthesis of a Highly Active Angiotensin Converting Enzyme Inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- Azabicyclo[3.3.0]octane-3-carboxylic Acid (Hoe 498). (1984). Justus Liebigs Annalen der Chemie, 1984(10), 1749-1764. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Constrained Proline Analogue for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Among these, constrained amino acid analogues have emerged as powerful tools for rigidifying peptide backbones and small molecules, thereby enhancing target affinity, selectivity, and metabolic stability.[1][2] 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, a bicyclic constrained analogue of proline, has garnered significant attention as a versatile building block in the synthesis of complex therapeutic agents.[3]

The rigid bicyclic structure of this compound significantly limits the conformational freedom of the pyrrolidine ring, a key feature of its parent amino acid, proline. This conformational locking can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. The cis-endo configuration is the predominantly formed and utilized stereoisomer, which positions the carboxylic acid group in a specific spatial orientation relative to the bicyclic framework.[4][5] This defined three-dimensional structure is instrumental in its successful incorporation into a variety of bioactive compounds, ranging from cardiovascular drugs to potential neuroprotective agents.[5][6]

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry. We will delve into its applications, supported by key examples, and provide detailed, validated protocols for its synthesis, chiral resolution, and incorporation into target molecules.

Applications in Medicinal Chemistry: From Cardiovascular Disease to Neuroscience

The unique structural attributes of this compound have led to its exploration in several therapeutic areas.

Angiotensin-Converting Enzyme (ACE) Inhibitors

The most prominent application of this building block is in the synthesis of ACE inhibitors for the treatment of hypertension and congestive heart failure.[5] The quintessential example is Ramipril , a potent and long-acting ACE inhibitor. The (S,S,S)-enantiomer of this compound is a crucial component of Ramipril's structure, where the bicyclic scaffold serves as a rigid mimic of the C-terminal dipeptide of ACE substrates.[7] This rigidification is key to the high affinity and specificity of Ramipril for the ACE active site.

Dipeptidyl Peptidase II (DPP II) Inhibitors

Derivatives of 2-azabicyclo[3.3.0]octane have also been investigated as inhibitors of dipeptidyl peptidase II (DPP II), a serine protease implicated in various physiological processes. A potent and selective cell-permeable DPP II inhibitor based on the azabicyclo[3.3.0]octane scaffold has been synthesized and shown to induce quiescent lymphocyte death, highlighting its potential in immunological and oncological research.[8]

Neuroscience and Nootropic Agents

The conformational constraint offered by the 2-azabicyclo[3.3.0]octane system makes it an attractive scaffold for CNS-active compounds. Researchers have designed and synthesized analogues of the nootropic agent nebracetam incorporating this bicyclic system.[6][9] The rationale behind this approach is that reducing the conformational flexibility of the molecule could lead to more favorable interactions with bioreceptors in the central nervous system.[6][9] While the initial pharmacological evaluation of one such analogue did not show the expected effects on CNS neurons, the synthetic strategy highlights the potential of this scaffold in the design of novel neuroactive compounds.[6][9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound and its derivatives. These protocols are based on established literature procedures and have been designed to be robust and reproducible in a standard laboratory setting.

Protocol 1: Racemic Synthesis of cis-endo-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Ethyl Ester

This protocol describes a multi-step synthesis to obtain the racemic mixture of the title compound, which can then be subjected to chiral resolution.

Step 1: Synthesis of Ethyl 2-(N-benzyloxycarbonylamino)-3-(2-oxocyclopentyl)propionate

  • Materials:

    • N-benzyloxycarbonyl-2-amino-ethyl acrylate (366 g)

    • Cyclopentenopyrrolidine (191 g)

    • Dichloromethane (CH₂Cl₂)

    • Acetic acid

    • Water

    • Silica gel

  • Procedure:

    • Dissolve N-benzyloxycarbonyl-2-amino-ethyl acrylate and cyclopentenopyrrolidine in CH₂Cl₂.

    • Stir the solution at room temperature for 16 hours.

    • Add 350 ml of acetic acid and 1 liter of water to the reaction mixture and stir vigorously for 15 minutes.

    • Separate the organic phase and extract the aqueous phase again with a mixture of 180 ml of acetic acid and 1 liter of water.

    • Wash the combined organic phases with 500 ml of water.

    • Filter the solution through a pad of silica gel and evaporate the solvent in vacuo to yield the product as an oil.

Step 2: Hydrogenation and Cyclization to cis-2-Azabicyclo-[3.3.0]-octane-3-carboxylic Acid Ethyl Ester

  • Materials:

    • Ethyl 2-(N-benzyloxycarbonylamino)-3-(2-oxocyclopentyl)propionate (200 g)

    • Ethanol

    • 5% Palladium on activated carbon (Pd/C) catalyst (5 g)

  • Procedure:

    • Dissolve the product from Step 1 in 1000 ml of ethanol.

    • Add the Pd/C catalyst to the solution.

    • Hydrogenate the mixture at 5 bar until HPLC analysis indicates complete consumption of the starting material (approximately 4 hours).

    • Filter off the catalyst and concentrate the filtrate by rotary evaporation to obtain the crude product as a yellowish oil. The crude product contains a majority of the desired cis-endo isomer and can be used in the next step without further purification.[4]

Visualization of the Racemic Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination & Cyclization Start N-benzyloxycarbonyl-2-amino-ethyl acrylate + Cyclopentenopyrrolidine Reaction1 CH₂Cl₂, RT, 16h Start->Reaction1 Workup1 Acidic Workup & Silica Gel Filtration Reaction1->Workup1 Intermediate1 Ethyl 2-(N-benzyloxycarbonylamino) -3-(2-oxocyclopentyl)propionate Workup1->Intermediate1 Intermediate1_copy Ethyl 2-(N-benzyloxycarbonylamino) -3-(2-oxocyclopentyl)propionate Reaction2 H₂, 5% Pd/C, Ethanol Intermediate1_copy->Reaction2 Product cis-2-Azabicyclo-[3.3.0]-octane- 3-carboxylic Acid Ethyl Ester (Racemic) Reaction2->Product

Caption: Racemic synthesis of the core bicyclic ester.

Protocol 2: Chiral Resolution of cis-endo-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

This protocol details the resolution of the racemic benzyl ester to obtain the desired (S,S,S)-enantiomer, a key intermediate for Ramipril synthesis.

  • Materials:

    • Racemic cis-endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride (100 g)

    • Sodium hydroxide (25.5 g)

    • Water

    • Ethyl acetate

    • S-(+)-Mandelic acid (29.7 g)

    • Isopropyl alcohol

    • Isopropanolic HCl

  • Procedure:

    • Dissolve sodium hydroxide in 150 ml of water.

    • To this solution, add the racemic benzyl ester hydrochloride in 400 ml of ethyl acetate and stir to separate the layers.

    • To the ethyl acetate layer, add a solution of S-(+)-mandelic acid in 400 ml of ethyl acetate.

    • Cool the mixture to 0°C to precipitate the mandelic acid salt of the (S,S,S)-enantiomer.

    • Filter and dry the precipitate.

    • To liberate the free base, treat the mandelic acid salt with a sodium hydroxide solution and extract with dichloromethane.

    • Concentrate the organic layer and dissolve the residue in isopropyl alcohol.

    • Add isopropanolic HCl and cool to 0°C to crystallize the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride.

    • The product can be further purified by recrystallization from isopropyl alcohol to achieve high enantiomeric purity.[7]

Visualization of the Chiral Resolution Process

G Start Racemic Benzyl Ester HCl FreeBase Formation of Free Base (NaOH, Ethyl Acetate) Start->FreeBase DiastereomericSalt Addition of S-(+)-Mandelic Acid FreeBase->DiastereomericSalt Precipitation Precipitation of (S,S,S)-Mandelate Salt DiastereomericSalt->Precipitation Liberation Liberation of (S,S,S)-Free Base Precipitation->Liberation FinalProduct (S,S,S)-Benzyl Ester HCl (Crystallization from IPA/HCl) Liberation->FinalProduct

Caption: Chiral resolution of the benzyl ester.

Protocol 3: General Peptide Coupling Procedure

This protocol provides a general method for coupling the N-terminus of this compound (or its ester) to the C-terminus of another amino acid or peptide fragment.

  • Materials:

    • (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride (1 eq)

    • N-protected amino acid (e.g., Boc-Ala-OH) (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • Suspend the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride in DCM.

    • Add the N-protected amino acid and HOBt to the suspension.

    • Cool the mixture to 0°C in an ice bath.

    • Add TEA or DIPEA to the mixture and stir for 10 minutes.

    • Add a solution of DCC in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the coupled dipeptide.

Data Summary

The following table summarizes key data related to the synthesis and properties of this compound and its derivatives.

Compound/ProcessKey ParameterValue/ObservationReference
Racemic SynthesisYield of cis-endo esterHigh, with cis-endo as the major isomer (approx. 78%)[4]
Chiral ResolutionEnantiomeric Purity>98% (after recrystallization)[7]
Nebracetam Analogue SynthesisOverall Yield41%[9]
DPP II InhibitorPotencyPotent inhibition of DPP II[8]

Conclusion: A Versatile Scaffold with Enduring Potential

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic structure provides a unique platform for the design of conformationally constrained molecules with enhanced biological activity and improved pharmacokinetic profiles. From its well-established role in the synthesis of the blockbuster drug Ramipril to its emerging applications in neuroscience and as an enzyme inhibitor, this scaffold continues to be a source of inspiration for drug discovery programs. The protocols and data presented in these application notes are intended to empower researchers to explore the full potential of this remarkable molecule in their own quest for novel therapeutics.

References

  • Google Patents. (n.d.). DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412.
  • Google Patents. (n.d.). US5061722A - Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use.
  • Google Patents. (n.d.). US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization.
  • Bohn, E., et al. (2009). Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4150-4153.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Retrieved January 24, 2026, from [Link]

  • Portolano, F., et al. (2018). Structural diversity of bicyclic amino acids. Amino Acids, 50(1), 1-25.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Retrieved January 24, 2026, from [Link]

  • Podgorski, T. A. (n.d.). A Sheffield Hallam University thesis. Retrieved January 24, 2026, from [Link]

  • Drug Target Review. (2025, January 16). Obstacles and innovations of macrocyclic drug development. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display. Retrieved January 24, 2026, from [Link]

  • Evans, D. A., & Weber, A. E. (1987). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 3, pp. 1-103). Academic Press.

Sources

Introduction: Targeting DPP II with Conformationally Restricted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Azabicyclo[3.3.0]octane-Based Dipeptidyl Peptidase II (DPP II) Inhibitors

The family of serine proteases that cleave post-proline residues has garnered significant attention as a source of promising therapeutic targets.[1] While Dipeptidyl Peptidase IV (DPP-IV) is a clinically validated target for type 2 diabetes, its homolog, Dipeptidyl Peptidase II (DPP II, also known as DPP7 or QPP), presents a distinct and compelling target for other pathologies.[1][2] DPP II is implicated in the survival of quiescent lymphocytes and neuronal cells, and its inhibition can induce apoptosis in these cell types, suggesting potential applications in treating certain leukemias and autoimmune diseases.[1]

DPP II inhibitors work by selectively binding to the enzyme and blocking its activity, which prevents the cleavage of bioactive peptides involved in immune response and inflammation.[2] To achieve high potency and selectivity, inhibitor design often focuses on creating molecules that mimic the enzyme's natural substrate while incorporating features that enhance binding affinity and stability. The 2-azabicyclo[3.3.0]octane core, a fused pyrrolidine-cyclopentane system, serves as an excellent scaffold for this purpose.[3][4] Its rigid, bicyclic structure reduces conformational flexibility, which can decrease the entropic penalty of binding to the enzyme's active site and improve selectivity over other DPP family members. The cis-fused conformation is generally more stable and synthetically accessible.[3]

This guide provides a comprehensive overview and detailed protocols for the rational design and synthesis of potent and selective DPP II inhibitors based on the 2-azabicyclo[3.3.0]octane scaffold. We will detail a robust synthetic route, from the construction of the bicyclic core to its elaboration into a final, functional inhibitor.

Overall Synthetic Strategy

The synthesis is approached in a convergent manner. First, the core 2-azabicyclo[3.3.0]octane structure is synthesized. Second, a side chain containing a "warhead"—a functional group that interacts with the catalytic serine of DPP II—is prepared separately. Finally, these two fragments are coupled to yield the target inhibitor. This strategy allows for modularity, enabling the facile synthesis of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Warhead Synthesis cluster_2 Part 3: Final Coupling A 2-Carbomethoxy cyclopentanone B Diester Intermediate A->B C-Alkylation (Ethyl Bromoacetate) C γ-Lactam Bicyclic Core (2-Azabicyclo[3.3.0]octan-3-one) B->C Reductive Amination & Intramolecular Cyclization F Final DPP II Inhibitor C->F Amide Coupling (HATU) D Boc-Glycine E Boc-Glycine-CN (Nitrile Warhead) D->E Amide Formation & Dehydration E->F

Caption: Overall workflow for the synthesis of the target inhibitor.

Part 1: Synthesis of the 2-Azabicyclo[3.3.0]octan-3-one Core

The synthesis of the bicyclic core begins with the commercially available 2-carbomethoxycyclopentanone.[5] The key transformation is a diastereoselective reductive amination followed by an in situ cyclization, which efficiently constructs the fused ring system.[5]

Protocol 1.1: C-Alkylation of 2-Carbomethoxycyclopentanone

This initial step introduces the carbon framework necessary for the second ring. The regioselective C-alkylation occurs at the carbon alpha to both the ketone and the ester, which is readily deprotonated.

  • Reagent Setup: To a solution of 2-carbomethoxycyclopentanone (1.0 eq) in acetone (approx. 0.7 M), add anhydrous potassium carbonate (3.0 eq).

  • Addition: Add ethyl bromoacetate (1.3 eq) dropwise to the stirred suspension at room temperature. The use of a carbonate base is crucial as it is strong enough to deprotonate the active methylene group without promoting significant self-condensation or ester hydrolysis.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase).

  • Work-up: Upon completion, add hexane to precipitate the inorganic salts and filter the mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 10% NaOH (aq) to remove any unreacted starting material. The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude diester is purified by flash column chromatography on silica gel to yield the pure product.[5]

Protocol 1.2: Reductive Amination and Lactamization

This one-pot sequence is the cornerstone of the scaffold synthesis. A primary amine (benzylamine is used here as a protecting group that can be removed later) condenses with the ketone to form an imine, which is then reduced. The resulting secondary amine undergoes spontaneous intramolecular cyclization with the adjacent ester to form the thermodynamically stable γ-lactam.

  • Reaction Setup: Dissolve the purified diester from Protocol 1.1 (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol (approx. 0.2 M).

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. NaBH₃CN is the reductant of choice because it selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 48 hours. The intramolecular cyclization to the lactam occurs spontaneously under these conditions.[5]

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash column chromatography (silica gel) to isolate the N-benzyl-2-azabicyclo[3.3.0]octan-3-one core.

Part 2: Elaboration into the Final DPP II Inhibitor

With the core scaffold in hand, the final step is to couple it with a side chain that contains a nitrile "warhead." Nitrile-containing peptides are a well-established class of reversible, covalent inhibitors for serine proteases like DPPs.[6] The nitrile group forms a covalent adduct with the catalytic serine residue in the enzyme's active site.

Protocol 2.1: Deprotection of the Bicyclic Core

The benzyl group on the nitrogen must be removed to allow for coupling. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]

  • Reaction Setup: Dissolve the N-benzyl lactam (1.0 eq) in ethanol in a high-pressure reaction vessel.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 bar and heat to 70 °C for 36 hours.[7]

  • Work-up: After cooling and venting, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the deprotected lactam, which is typically carried forward without further purification.

Protocol 2.2: Amide Coupling to Install the Warhead

The final step is a standard amide bond formation between the deprotected bicyclic amine and an N-protected amino-acetonitrile derivative.

  • Reagent Preparation: In a flask, dissolve (Boc-amino)acetonitrile (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the deprotected lactam from Protocol 2.1 (1.0 eq) in DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The final product is purified by flash column chromatography to yield the target inhibitor.

Characterization and Data Summary

The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

CompoundStepTypical YieldPurity (by HPLC)
Diester Intermediate1.185-90%>95%
N-Benzyl Bicyclic Lactam1.255-65%>98%
Deprotected Lactam2.1>95% (crude)Used directly
Final DPP II Inhibitor 2.2 70-80% >99%

Mechanism of Inhibition and Structure-Activity Insights

DPP II is a serine protease that utilizes a catalytic triad (Ser-Asp-His) to hydrolyze dipeptides from the N-terminus of proteins. The designed inhibitor leverages the 2-azabicyclo[3.3.0]octane scaffold to present the cyanopyrrolidine mimic optimally to the enzyme's active site.

G cluster_0 DPP II Active Site cluster_1 Inhibitor Ser Serine (Catalytic Nucleophile) His Histidine Ser->His H-Bond Asp Aspartate His->Asp H-Bond S1_pocket S1 Pocket (Hydrophobic) Inhibitor_Core 2-Azabicyclo[3.3.0] octane Scaffold Inhibitor_Core->S1_pocket van der Waals Interactions Warhead Nitrile Group (-C≡N) Warhead->Ser Covalent Adduct Formation

Caption: Conceptual diagram of the inhibitor binding to the DPP II active site.

  • The Scaffold's Role: The rigid bicyclic core is designed to fit into the S1 pocket of DPP II, which typically accommodates the proline residue of a substrate.[8] This conformational constraint is key to achieving high selectivity for DPP II over the highly homologous DPP-IV, as the active sites of these enzymes differ subtly in shape and size.

  • The Covalent Warhead: The electrophilic carbon of the nitrile group is attacked by the nucleophilic hydroxyl group of the catalytic serine. This forms a reversible covalent imidate adduct, effectively trapping the enzyme in an inactive state.

  • Structure-Activity Relationship (SAR): The modular synthesis allows for systematic exploration of SAR.[8] Modifications to the bicyclic scaffold (e.g., substitution on the cyclopentane ring) can probe interactions with the deeper regions of the active site, while varying the linker between the scaffold and the nitrile warhead can optimize positioning for covalent modification.

References

  • DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. Google Patents.
  • CN102827064B - A kind of synthetic method of azabicyclo[3.3.0]octane derivative. Google Patents.
  • Soroka, A., et al. (2007). Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor. Bioorganic & Medicinal Chemistry Letters, 17(2), 507-510. Available at: [Link]

  • Grosu, I., et al. (2000). first examples of the conformation chirality of heterobicyclo[3.3.0]octanes : 3,7-dioxa-1-azabicyclo[3.3.0]octanes. REVUE ROUMAINE DE CHIMIE, 45(6), 569-575. Available at: [Link]

  • Peçanha, E. P., et al. (2002). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 13(4). Available at: [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. Organic Letters, 10(19), 4243–4246. Available at: [Link]

  • GLP-1 receptor agonist. Wikipedia. Available at: [Link]

  • What are DPP2 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Andrews, K. M., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-4. Available at: [Link]

  • Kwiecień, A., & Kaczor, A. A. (2017). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 22(12), 2217. Available at: [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. Available at: [Link]

  • Van der Veken, P., et al. (2005). Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry, 48(6), 1853–1869. Available at: [Link]

  • Zhang, C., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(11), 5812–5826. Available at: [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

  • Gallwitz, B. (2006). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Revista de Diabetologie, Nutriție și Boli Metabolice, 33(4), 5-13. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Abreo, M. A., et al. (2000). Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 43(5), 833-841. Available at: [Link]

  • Hulme, C., et al. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 3(7), 549–553. Available at: [Link]

  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343. Available at: [Link]

  • Wang, X., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789. Available at: [Link]

  • Ferraro, E., et al. (2024). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Nutrients, 16(14), 2275. Available at: [Link]

  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this crucial bicyclic proline analog, a key intermediate in the production of ACE inhibitors like Ramipril.[1][2][3]

This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification, mitigation, and remediation of synthetic byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing the desired (S,S,S)- or cis,endo-diastereomer of this compound?

A1: The primary challenge is controlling stereochemistry across the three chiral centers. The desired cis,endo configuration is thermodynamically favored, but kinetic side reactions can lead to the formation of diastereomeric impurities.[4] The most common byproduct is the cis,exo isomer, which can arise from epimerization at the C3 position. A patent for the synthesis of related compounds notes that the cis,endo-conformation is predominantly formed.[4]

Q2: My reaction to form the bicyclic system from a serine-derived precursor and cyclopentanone results in a complex mixture and low yield. What is the likely cause?

A2: This is a classic problem often stemming from racemization of the serine-derived chiral center.[5] Traditional methods that use N-acyl protected serine derivatives under basic conditions can promote elimination to form a dehydroalanine intermediate.[5] This achiral intermediate then reacts with cyclopentanone, leading to a loss of stereocontrol and the formation of multiple diastereomers. One patented method avoids this by using a bulky triphenylmethyl (Trt) protecting group on the nitrogen, which sterically hinders elimination and preserves the stereocenter.[5]

Q3: I am performing a deprotection step (e.g., hydrogenolysis of a benzyl ester) and observing byproducts. What could they be?

A3: During catalytic hydrogenation to remove a benzyl (Bzl) or benzyloxycarbonyl (Cbz) group, several byproducts can form:

  • Incomplete Deprotection: The most straightforward byproduct is the starting material itself. This is often due to catalyst poisoning (e.g., by sulfur or halide impurities), insufficient catalyst loading, or inadequate hydrogen pressure.

  • Ring Opening: Under harsh hydrogenolysis conditions (high pressure, high temperature, or aggressive catalysts), the bicyclic ring system itself can undergo cleavage, although this is less common.

  • Side Reactions from Solvents: Using reactive solvents can lead to byproducts. For example, using methanol as a solvent can sometimes lead to the formation of the methyl ester if acidic conditions are generated.

Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental observations and provides actionable troubleshooting steps.

Problem 1: An unexpected peak with the same mass as my desired product appears in my LC-MS analysis, complicating purification.

Likely Cause: You are likely observing the formation of a diastereomer, most commonly the cis,exo isomer due to epimerization at the C3 carboxylic acid position. This can happen during the cyclization step or during subsequent workup or purification steps that involve exposure to acidic or basic conditions.

Mechanism of Epimerization:

The proton alpha to the carbonyl group at C3 is acidic. Under basic conditions, it can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the endo (desired) and exo (byproduct) diastereomers. Acidic conditions can also catalyze this enolization.

Mitigation & Troubleshooting Workflow

Caption: Troubleshooting workflow for diastereomer formation.

Protocol: Diastereomeric Resolution via Crystallization

If epimerization cannot be completely avoided, resolution of the benzyl ester derivative is a common industrial practice.[1]

  • Salt Formation: Dissolve the crude mixture of diastereomeric benzyl esters in a suitable solvent like ethyl acetate.

  • Add Chiral Acid: Add a solution of an optically active acid, such as L-(+)-mandelic acid or an N-protected amino acid, portion-wise.[1]

  • Crystallization: Allow the mixture to stir, often with gentle cooling, to induce crystallization of the less soluble diastereomeric salt. The desired (S,S,S)-isomer salt often crystallizes preferentially.[1]

  • Isolation: Isolate the crystals by filtration. The optical purity can be enhanced by recrystallization.[1]

  • Liberation of Free Base: Treat the isolated salt with a mild base (e.g., sodium bicarbonate solution) and extract the purified benzyl ester into an organic solvent.[1]

Problem 2: My final hydrogenation step to produce the free acid is sluggish, and I observe a byproduct corresponding to the starting benzyl ester and a new, unexpected species.

Likely Cause: Catalyst deactivation is the most probable reason for a sluggish reaction. The new species could be a partially reduced byproduct or a result of side reactions if the reaction is forced with heat or prolonged times.

Byproduct Formation Pathway During Hydrogenolysis

G A Benzyl Ester Precursor (Product-COOBzl) B Desired Free Acid (Product-COOH) A->B H2, Pd/C (Successful Reaction) D Incomplete Reaction (Unreacted Starting Material) A->D H2, Pd/C (Deactivated) C Catalyst Poisoning (e.g., S, Halides) C->D Causes

Caption: Byproduct formation from catalyst deactivation.

Troubleshooting & Optimization Table
ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst 10% Pd/C, 5-10 mol%Increase loading to 15 mol%. Use a fresh batch of catalyst. Consider Pd(OH)₂/C (Pearlman's catalyst) for more stubborn deprotections.Ensures sufficient active sites are available, overcoming minor poisoning. Pearlman's catalyst is often more robust.
Solvent Ethanol, MethanolUse acetic acid as a solvent or co-solvent.[6] Ensure solvent is rigorously deoxygenated.Acidic medium can sometimes accelerate hydrogenolysis and help prevent catalyst agglomeration. Oxygen can deactivate the catalyst.
Pressure 1 atm (balloon)Increase H₂ pressure to 50 psi in a Parr shaker or similar apparatus.Higher hydrogen concentration on the catalyst surface increases the reaction rate.
Additives NoneAdd a small amount of acid (e.g., HCl) if not already present as a salt.Can protonate the amine, preventing coordination to the palladium surface which can sometimes inhibit the reaction.
Purification Pre-filter reaction mixtureFilter the substrate solution through a small plug of Celite or silica before adding the catalyst.Removes trace impurities that could be poisoning the catalyst.
Protocol: Robust Hydrogenolysis of Benzyl Esters
  • Pre-treatment: Dissolve the benzyl ester hydrochloride salt (1.0 eq) in deoxygenated ethanol (10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on Carbon (10 mol %).

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the vessel with H₂ gas three times. Pressurize to 50 psi.

  • Reaction: Shake the reaction at room temperature, monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product, typically as a hydrochloride salt.[4]

References

  • Google Patents. (n.d.). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (US4727160A).
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. (DE102005012771A1).
  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. Retrieved January 23, 2026, from [Link]

  • World Intellectual Property Organization. (2009). A process for preparation of Ramipril. (WO 2009/122433 A2).
  • Google Patents. (n.d.). Preparation method of (S,S,S)-2-azabicyclo[7][7]octane-3-carboxylic acid. (CN103086948A). Retrieved January 23, 2026, from

  • Google Patents. (n.d.). Ramipril intermediate synthesis method. (CN104817486A).
  • Reddy, G. O., et al. (2008). Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor. Synthetic Communications, 38(11), 1735-1743. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for Ramipril Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ramipril. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the crucial coupling step in Ramipril synthesis. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Introduction to the Ramipril Coupling Reaction

The synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, typically involves the coupling of two key intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid or its ester derivatives.[1] The efficiency of this amide bond formation is critical for the overall success of the synthesis. This guide will delve into the nuances of optimizing this reaction.

A common synthetic route involves the DCC-HOBT mediated coupling of the protected bicyclic amino acid ester with the dipeptide side chain.[2] However, variations in coupling agents, solvents, temperature, and pH can significantly impact the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling agents used for Ramipril synthesis, and what are their pros and cons?

A1: Several coupling agents can be employed for the synthesis of Ramipril. The choice of agent can affect reaction time, yield, and impurity profile.

Coupling AgentAdvantagesDisadvantages
DCC/HOBT Widely used, relatively inexpensive, and generally provides good yields.[2]Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove completely.[2] Can lead to side reactions if not controlled properly.
EDC/HOBT Forms a water-soluble urea byproduct, simplifying purification.More expensive than DCC.
Phosphonic Acid Anhydrides (e.g., T3P®) Can lead to high yields and cleaner reactions with fewer side products.[2]Significantly more expensive and may not be as readily available commercially.[2]
Acid Halides Highly reactive, leading to faster reaction times.[3]Can be harsh and may require careful control of reaction conditions to avoid side reactions and racemization.[3]

Q2: How does the choice of solvent impact the coupling reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Inert organic solvents are generally preferred.[2]

  • Dichloromethane (DCM): A common choice due to its excellent solvating properties for the reactants and intermediates.[2]

  • Ethyl Acetate: Another frequently used solvent that can also facilitate product isolation.[2]

  • Toluene: Can be used, sometimes in mixtures with other solvents.[4]

  • Dimethylformamide (DMF): A polar aprotic solvent that can be used, but its high boiling point can make removal challenging.[2]

The choice of solvent can also influence the reaction temperature and the solubility of byproducts like DCU.

Q3: What is the optimal temperature range for the coupling reaction?

A3: The reaction temperature is a critical parameter to control to minimize side reactions and product degradation.[2]

  • Low Temperatures (-20°C to 0°C): Starting the reaction at lower temperatures is often recommended to control the initial exothermic reaction and prevent unwanted side reactions.[3]

  • Ambient Temperature (25-30°C): Many procedures carry out the reaction at or near room temperature for convenience and to ensure a reasonable reaction rate.[2]

  • Elevated Temperatures: While heating can increase the reaction rate, it also increases the risk of impurity formation, such as the degradation of Ramipril to form diketopiperazine and hydrolyzed diacid impurities.[2][5][6] Therefore, heating is generally avoided.[2]

Q4: Why is the use of a base important, and which bases are commonly used?

A4: A non-nucleophilic organic base is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Triethylamine (TEA): A widely used and cost-effective base.[2]

  • Diisopropylethylamine (DIPEA or Hünig's base): A bulkier base that is less likely to cause side reactions.[2]

The amount of base used is also important and is typically added in stoichiometric or slight excess relative to the acid component.[2]

Troubleshooting Guide

This section addresses common problems encountered during the Ramipril coupling reaction and provides systematic approaches to resolve them.

Problem 1: Low Yield of the Coupled Product

Possible Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid:

    • Verify the quality of the coupling agent: Ensure that the coupling agent (e.g., DCC) is fresh and has not been deactivated by moisture.

    • Optimize the amount of coupling agent and HOBT: Typically, 1.1 to 1.5 molar equivalents of DCC and 1.0 to 2.0 molar equivalents of HOBT are used.[2] Experiment within this range to find the optimal stoichiometry for your specific substrates.

    • Consider a different coupling agent: If DCC/HOBT consistently gives low yields, explore other options like EDC/HOBT or a phosphonic acid anhydride.[2]

  • Incomplete Reaction:

    • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[6][7]

    • Increase reaction time: If the reaction is stalling, extending the reaction time may be necessary. However, be mindful of potential degradation over longer periods.

    • Adjust the temperature: While high temperatures are generally avoided, a slight increase from low temperatures to ambient temperature after the initial activation may be beneficial.[3]

  • Side Reactions:

    • Formation of N-acylurea: This is a common side reaction with carbodiimides. Adding HOBT helps to suppress this.

    • Racemization: The chiral centers in Ramipril are crucial for its activity.[8] Low temperatures and the use of additives like HOBT can help minimize racemization.

Problem 2: Presence of Impurities in the Final Product

Common Impurities and Mitigation Strategies:

  • Dicyclohexylurea (DCU) from DCC:

    • Filtration: DCU is largely insoluble in many organic solvents and can be removed by filtration.

    • Solvent Treatment: The isolated product can be treated with a suitable organic solvent to dissolve the desired product while leaving the DCU behind.[2]

  • Diketopiperazine (Ramipril Impurity D):

    • Cause: This impurity is formed through intramolecular cyclization, often promoted by heat.[5][6]

    • Prevention: Maintain a low reaction temperature and avoid excessive heating during workup and purification.[2][5]

  • Hydrolyzed Diacid (Ramipril Impurity E):

    • Cause: Hydrolysis of the ester groups can occur in the presence of water and acidic or basic conditions.[5][6]

    • Prevention: Use anhydrous solvents and reagents. Carefully control the pH during workup and purification.

Problem 3: Difficulty in Product Isolation and Purification

Strategies for Effective Isolation and Purification:

  • Aqueous Workup: A standard aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. The pH of the aqueous phase should be carefully controlled to prevent hydrolysis of the product.

  • Crystallization: Ramipril can often be purified by crystallization from a suitable solvent system. Solvents like ethyl acetate, acetonitrile, and mixtures with ethers or ethanol have been reported.[4]

  • Chromatography: While not ideal for large-scale production due to cost, silica gel chromatography can be used for small-scale purification to remove closely related impurities.[4]

Experimental Protocols

General Protocol for DCC/HOBT Mediated Coupling

This protocol provides a general guideline. Optimization of specific parameters will be necessary.

  • Reactant Preparation: Dissolve N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (1.0 eq) and HOBT (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Add DCC (1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Activation: Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the active ester.

  • Addition of Amine Component: Add a solution of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature (25-30°C) and stir for 12-24 hours, monitoring the progress by TLC or HPLC.[2]

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with a dilute acid solution (e.g., 1N HCl), followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or chromatography.

Visualizing the Workflow

Ramipril Coupling Reaction Workflow

Ramipril_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant_A N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine Activation Activation (0°C) Reactant_A->Activation Reactant_B (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid ester Coupling_Agent DCC/HOBT Coupling_Agent->Activation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Activation Base Base (e.g., TEA) Coupling Coupling (0°C to 25-30°C) Activation->Coupling Add Reactant B & Base Monitoring Reaction Monitoring (TLC/HPLC) Coupling->Monitoring Filtration DCU Filtration Monitoring->Filtration Reaction Complete Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Crystallization/Chromatography) Drying->Purification Final_Product Pure Ramipril Ester Purification->Final_Product

Caption: A generalized workflow for the DCC/HOBT mediated coupling reaction in Ramipril synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurity High Impurity Start->Impurity Isolation_Issue Isolation Difficulty Start->Isolation_Issue Cause_Activation Inefficient Activation? Low_Yield->Cause_Activation Impurity_Type Identify Impurity (HPLC/MS) Impurity->Impurity_Type Solution_Workup Optimize Workup pH Isolation_Issue->Solution_Workup Solution_Solvent Screen Crystallization Solvents Isolation_Issue->Solution_Solvent Cause_Incomplete Incomplete Reaction? Cause_Activation->Cause_Incomplete No Solution_Coupling_Agent Check/Change Coupling Agent Cause_Activation->Solution_Coupling_Agent Yes Solution_Time_Temp Optimize Time/Temp Cause_Incomplete->Solution_Time_Temp Yes DCU DCU Impurity_Type->DCU DKP Diketopiperazine Impurity_Type->DKP Diacid Diacid Impurity_Type->Diacid Solution_Filtration Improve Filtration DCU->Solution_Filtration Solution_Temp_Control Strict Temp Control DKP->Solution_Temp_Control Solution_Anhydrous Use Anhydrous Conditions Diacid->Solution_Anhydrous

Caption: A decision-making diagram for troubleshooting common issues in Ramipril coupling.

References

  • A process for preparation of ramipril.
  • Improved ramipril synthesis.
  • A METHOD FOR PREPARING RAMIPRIL.
  • Optimization of Ramipril as Oral Dosage Form by Solid Dispersion Technique using Box-Behnken Design for the Enhancement of. bepls. [Link]

  • Process for the preparation of Ramipril.
  • PHARMACEUTICAL FORMULATION HAVING IMPROVED STABILITY. European Patent Office. [Link]

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. LCGC International. [Link]

  • PROCESS FOR THE PREPARATION OF RAMIPRIL. European Patent Office. [Link]

  • Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor. ResearchGate. [Link]

  • The synthetic method of ramipril.
  • Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability. National Institutes of Health. [Link]

  • A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

Technical Support Center: Optimizing the Resolution of 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-azabicyclo[3.3.0]octane-3-carboxylic acid. This constrained proline analog is a critical chiral building block in pharmaceutical development, particularly for angiotensin-converting enzyme (ACE) inhibitors. Achieving high diastereomeric and enantiomeric purity is paramount for clinical safety and efficacy.

This guide provides in-depth, experience-driven advice to troubleshoot and optimize the diastereomeric resolution process, focusing on the most common and effective method: classical resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt resolution?

A: This classical resolution technique relies on the reaction of a racemic mixture of your carboxylic acid with a single enantiomer of a chiral resolving agent (typically a chiral base).[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility.[2] This difference in solubility is the key that allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a chosen solvent system, leaving the other enriched in the mother liquor.

Q2: How do I select an appropriate chiral resolving agent for this compound?

A: The selection is both an art and a science, often requiring empirical screening. Since the target molecule is a carboxylic acid, you will need a chiral amine as the resolving agent. Key factors to consider are:

  • Structural Match: Look for agents that have rigid structures capable of forming a well-defined crystal lattice with your acid.

  • Availability and Cost: Both enantiomers of the resolving agent should be commercially available at high purity and reasonable cost, especially for scale-up.

  • Proven Success: Agents that have been successful for similar proline analogs are excellent starting points.

Based on literature and field experience, a primary screening set should include the resolving agents listed in the table below.

Q3: What are the best analytical methods to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?

A: Accurate and reliable analytical methods are crucial.

  • For Diastereomeric Excess (d.e.) of Salts: High-Performance Liquid Chromatography (HPLC) using a standard achiral column (like a C18) is typically sufficient. Since diastereomers have different physical properties, they can often be separated without a chiral stationary phase.

  • For Enantiomeric Excess (e.e.) of the Final Product: After liberating the free acid, you must use a chiral analytical method. Chiral HPLC or Chiral Gas Chromatography (GC) are the industry standards.[3][4] For GC analysis, derivatization of the amino acid is necessary to make it volatile.[5] This typically involves esterifying the carboxyl group and blocking the amino group.[5] For HPLC, derivatization with a chiral agent like Marfey's reagent (FDAA) can allow for separation on an achiral column, or the underivatized acid can be separated on a Chiral Stationary Phase (CSP) column.[6][7]

Troubleshooting Guides

This section addresses the most common issues encountered during the resolution process.

Guide 1: Poor or No Crystallization of Diastereomeric Salts

Problem: After adding the resolving agent to the racemic acid in solution, no precipitate forms, or only an oil/gum is observed, even after extended stirring and cooling.

Causality: Crystallization is a thermodynamically driven process governed by solubility and supersaturation.[8] Failure to crystallize indicates that the system has not reached a sufficient level of supersaturation for nucleation to occur, or that inhibitors are present.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Solvent System: The solvent plays the most critical role. The ideal solvent should dissolve the diastereomeric salt pair at an elevated temperature but allow the less soluble diastereomer to crystallize upon cooling, while keeping the more soluble one in solution.

    • Solution Protocol: Solvent Screening:

      • In parallel vials, dissolve small, equimolar amounts of your racemic acid and chosen resolving agent in various solvents (see Table 2 for suggestions).

      • Heat the vials to achieve full dissolution.

      • Allow the vials to cool slowly to room temperature, then cool further in an ice bath.

      • Observe which solvents yield a crystalline solid versus an oil or no precipitate. A good starting point is often a protic solvent like ethanol or isopropanol, sometimes with a small amount of water.[9]

  • Insufficient Supersaturation: The solution may be too dilute.

    • Solution Protocol: Concentration & Cooling Profile:

      • Slowly evaporate the solvent under reduced pressure until turbidity is observed.

      • Add a small amount of solvent back to the mixture to just redissolve the solid.

      • Implement a controlled, slow cooling ramp (e.g., 5°C per hour) to encourage the formation of ordered crystals rather than amorphous oil.

  • Metastable Zone & Nucleation Barrier: The solution might be supersaturated but lacks the energy to initiate crystal nucleation.

    • Solution Protocol: Seeding:

      • If you have a small amount of the desired pure diastereomeric salt (from a previous successful batch or SFC separation), add a single, tiny crystal ("seed") to the supersaturated solution.[10]

      • If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create microscopic imperfections on the glass that serve as nucleation sites.

  • Presence of Impurities: Impurities from the synthesis of the racemic starting material can act as crystallization inhibitors.

    • Solution Protocol: Starting Material Purification:

      • Ensure your starting racemic this compound is of high purity. Consider recrystallizing or chromatographing the racemic mixture before attempting the resolution.

Guide 2: Low Diastereomeric Excess (d.e.) After Crystallization

Problem: A solid crystallizes, but analytical testing shows a low d.e. (e.g., <80%).

Causality: This indicates poor discrimination between the two diastereomeric salts in the chosen solvent system. The solubilities of the two salts are too similar, leading to co-crystallization.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Solvent Choice: The solvent is not providing sufficient solubility differentiation.

    • Solution Protocol: Re-screening and Solvent Mixtures:

      • Revisit the solvent screen (Guide 1, Solution 1). A different solvent may provide better selectivity.

      • Experiment with binary or even ternary solvent mixtures. For example, adding a non-polar "anti-solvent" (like heptane) dropwise to a solution of the salts in a polar solvent (like ethanol) can sometimes trigger the selective precipitation of the less soluble diastereomer.

  • Crystallization Occurred Too Quickly: Rapid crystallization, often from a highly supersaturated solution, can trap the more soluble diastereomer in the crystal lattice.[10]

    • Solution Protocol: Recrystallization:

      • A low d.e. solid can often be upgraded by recrystallization. Dissolve the filtered solid in the minimum amount of hot solvent and allow it to cool slowly. This process, repeated, will enrich the solid in the less soluble diastereomer. Monitor the d.e. and yield after each recrystallization to find the optimal balance.

  • Incorrect Stoichiometry of Resolving Agent: Using a full equivalent of the resolving agent is a common starting point, but sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) can improve the d.e. of the initial crop of crystals.[9]

    • Solution Protocol: Stoichiometry Optimization:

      • Set up small-scale experiments using 0.5, 0.75, and 1.0 equivalents of the resolving agent.

      • Analyze the d.e. and yield of the resulting solid to determine the optimal ratio for your specific system.

Guide 3: Difficulty Liberating the Free Acid from the Salt

Problem: After separating the desired diastereomeric salt, you are struggling to recover the enantiomerically pure this compound.

Causality: The diastereomeric salt must be "broken" by protonating the resolving agent (amine) and deprotonating the desired product (carboxylic acid), followed by physical separation.[11] This is an acid-base extraction procedure that can be complicated by solubility and emulsion issues.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Salt Cleavage: The acid-base reaction is incomplete.

    • Solution Protocol: Standard Salt Breaking Procedure:

      • Dissolve the diastereomeric salt in water.

      • Add a strong acid, such as 1M Hydrochloric Acid (HCl), and stir. Monitor the pH to ensure it is sufficiently acidic (pH 1-2) to fully protonate the chiral amine resolving agent, converting it into its water-soluble hydrochloride salt.[12]

      • The desired carboxylic acid is now the "free" acid.

  • Product Loss During Extraction: The desired free acid has some solubility in the aqueous layer, or emulsions prevent clean separation.

    • Solution Protocol: Optimized Extraction:

      • Extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

      • If emulsions form, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

      • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the final, enantiomerically enriched product.

Data & Protocols

Workflow for Diastereomeric Resolution

The following diagram illustrates the complete workflow for the classical resolution process.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Isolation cluster_4 Step 4: Liberation of Free Acid racemate Racemic Acid (+/-)-ABOC salt_formation Dissolve & Mix racemate->salt_formation resolver Chiral Resolving Agent (+)-Amine resolver->salt_formation solvent Solvent System solvent->salt_formation cool_seed Cool / Seed salt_formation->cool_seed Diastereomeric Salt Mixture in Solution filtration Filtration cool_seed->filtration solid Crystalline Solid (e.g., (+)-ABOC-(+)-Amine Salt) filtration->solid mother_liquor Mother Liquor (Enriched in (-)-ABOC-(+)-Amine Salt) filtration->mother_liquor break_salt Break Salt (Acidify with HCl) solid->break_salt Proceed to Step 4 extraction Organic Extraction break_salt->extraction final_product Final Product Enriched (+)-ABOC extraction->final_product

Sources

Technical Support Center: Fractional Crystallization of 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-azabicyclo[3.e.0]octane-3-carboxylic acid isomers. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of separating these critical chiral building blocks. As a key intermediate in the synthesis of pharmaceuticals like the ACE inhibitor Ramipril, achieving high diastereomeric and enantiomeric purity is paramount.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges encountered during fractional crystallization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of 2-azabicyclo[3.3.0]octane-3-carboxylic acid that require separation?

The primary challenge lies in separating the diastereomers of the cis,endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid.[2] The most therapeutically relevant isomer is the (S,S,S)- or (1S, 3S, 5S)-configured molecule.[3][4] During synthesis, a mixture of diastereomers is often formed, most commonly a mixture of the (1S, 3S, 5S) and the (1R, 3R, 5R) isomers when starting from a racemic mixture.[5] Because biological systems are highly stereoselective, isolating the desired (S,S,S)-isomer is a critical step in drug development.[6][7]

Q2: Why is fractional crystallization the preferred method for this separation?

Fractional crystallization is a powerful, scalable, and cost-effective technique for separating compounds based on differences in their solubility.[8] While chromatographic methods can also be used for separation, they are often more time-consuming, expensive, and difficult to scale up for industrial production.[5][9] Fractional crystallization leverages the subtle differences in the crystal lattice energies of the diastereomers, which translate into different solubilities in a given solvent system. By carefully controlling temperature and solvent composition, one isomer can be induced to crystallize selectively while the other remains in the mother liquor.

Q3: What are the most critical parameters influencing the success of this separation?

The success of fractional crystallization hinges on three core parameters:

  • Solvent System Selection: The ideal solvent must exhibit a significant difference in solubility for the desired and undesired isomers across a practical temperature range. It should dissolve both isomers at an elevated temperature and allow for the selective precipitation of the desired isomer upon cooling.

  • Temperature & Cooling Profile: The rate of cooling directly impacts crystal growth, size, and purity. A slow, controlled cooling profile is essential to maintain a state of moderate supersaturation, which favors the growth of pure crystals over the rapid precipitation of a mixture.

  • Supersaturation Control: This is the thermodynamic driving force of crystallization. If supersaturation is too high (e.g., by cooling too fast or using too little solvent), spontaneous nucleation of the undesired isomer can occur, leading to co-crystallization and poor purity.[10]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor or No Crystal Formation Upon Cooling

  • Probable Cause 1: Excessive Solvent: The concentration of the target isomer is below its saturation point even at the lower temperature. There is not enough thermodynamic driving force for nucleation and growth.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration.[11] Cool the solution again and observe. This may require some iterative optimization to find the right concentration.

  • Probable Cause 2: Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, meaning it remains soluble even at low temperatures.

    • Solution: Induce crystallization by adding an "anti-solvent" – a solvent in which your compound is poorly soluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the cooled solution until persistent turbidity is observed, then allow it to stand. Alternatively, a new solvent system must be screened.

Problem 2: Low Purity / Co-crystallization of Isomers

  • Probable Cause 1: Crystallization Occurred Too Quickly: Rapid cooling leads to a high level of supersaturation, causing the undesired isomer to "crash out" along with the target isomer.[11] Impurities get trapped in the rapidly forming crystal lattice.

    • Solution: Redissolve the crystals by heating and add a small amount of additional solvent (e.g., 5-10% more volume).[11] Cool the solution much more slowly. Insulating the flask can help achieve a gradual cooling profile. This reduces the supersaturation level at any given time, favoring selective crystallization.

  • Probable Cause 2: Similar Solubilities of Isomers: The chosen solvent system does not provide a sufficient solubility differential between the diastereomers.[8]

    • Solution: This requires re-evaluating the solvent system. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can often fine-tune the solubility properties to enhance the separation factor. Screening various solvent ratios is a critical part of method development. For instance, patents have mentioned using ethyl acetate to selectively dissolve the undesired diastereomer of a related Ramipril precursor, leaving the desired solid behind.[5]

Problem 3: Formation of an Oil Instead of Crystals

  • Probable Cause 1: Melting Point Depression: The presence of significant impurities (including the other isomer) can lower the melting point of the mixture to below the temperature of the experiment, causing it to "oil out."

    • Solution: Try to crystallize from a more dilute solution. Add more solvent, heat to dissolve, and cool slowly. If it still oils out, attempt to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a few pure crystals of the desired isomer can also provide a template for proper crystal growth.

  • Probable Cause 2: Very High Supersaturation: The solution is so far beyond the saturation point that the molecules do not have time to orient themselves into an ordered crystal lattice.

    • Solution: Add more solvent to the oiled mixture and heat until a homogenous solution is formed. Then, implement a very slow cooling protocol. Consider a stepwise cooling approach (e.g., hold at 50°C for an hour, then 40°C, etc.).

Experimental Protocol & Data Visualization

Illustrative Step-by-Step Protocol for Fractional Crystallization

This protocol is a representative workflow. Specific volumes, solvents, and temperatures must be optimized for your specific mixture composition and scale.

  • Solvent Selection & Dissolution:

    • Based on preliminary screening, select a solvent system. For example, a mixture of ethanol and water.

    • In an appropriately sized Erlenmeyer flask, add the crude mixture of this compound isomers.

    • Add the minimum amount of the hot solvent system (e.g., at 75°C) required to fully dissolve the solid.

  • Controlled Cooling (Crucial Step):

    • Cover the flask to prevent solvent evaporation.

    • Allow the flask to cool slowly towards room temperature. Do not place it directly in an ice bath. Insulating the flask (e.g., with glass wool or by placing it in a large beaker) will promote slow cooling and the formation of larger, purer crystals.

  • Seeding (Optional but Recommended):

    • Once the solution has cooled slightly and is visibly supersaturated (but before spontaneous crystallization occurs), add a few seed crystals of the pure, desired isomer.[10] This provides a template for crystallization and can significantly improve selectivity.

  • Maturation & Chilling:

    • Allow the solution to stand at room temperature for several hours to allow for slow crystal growth.

    • Once crystal formation at room temperature is complete, place the flask in an ice bath or refrigerator (e.g., 0-5°C) for at least one hour to maximize the yield of the less soluble isomer.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing the more soluble, undesired isomer.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • QC Checkpoint: Analyze the purity of the crystals and the mother liquor by a suitable chiral analytical method, such as HPLC with a chiral column, to determine the diastereomeric excess (d.e.).[1] If the desired purity has not been achieved, a second recrystallization may be necessary.

Data Presentation: Isomer Solubility

The choice of solvent is guided by solubility data. The following table presents hypothetical yet realistic solubility data to illustrate the principle of selecting a solvent with a large solubility differential.

Isomer ConfigurationSolvent SystemSolubility at 70°C (g/100mL)Solubility at 5°C (g/100mL)Separation Factor (S_hot / S_cold)
(1S, 3S, 5S) - Desired 85:15 Ethanol:Water25.00.8 31.3
(1R, 3R, 5R) - Undesired 85:15 Ethanol:Water28.54.5 6.3
(1S, 3S, 5S) - Desired Ethyl Acetate15.01.2 12.5
(1R, 3R, 5R) - Undesired Ethyl Acetate16.23.1 5.2

In this example, the 85:15 Ethanol:Water system is superior because the desired (S,S,S)-isomer is significantly less soluble at cold temperatures than the undesired isomer, enabling a more effective separation.

Workflow Diagram

The following diagram illustrates the logical steps and decision points in the fractional crystallization process.

Fractional_Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis cluster_outcome Outcome start Start with Crude Isomer Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Controlled Cooling dissolve->cool seed Seed with Pure (S,S,S)-Isomer (Optional) cool->seed mature Mature & Chill (e.g., 0-5°C) seed->mature filtrate Vacuum Filtrate & Wash with Cold Solvent mature->filtrate dry Dry Crystals filtrate->dry analyze Analyze Purity (Chiral HPLC) dry->analyze pass Purity Met: Pure (S,S,S)-Isomer analyze->pass >99% d.e. fail Purity Not Met analyze->fail <99% d.e. rework Re-dissolve and Re-crystallize fail->rework rework->dissolve Recycle

Caption: Workflow for the purification of this compound isomers.

References

  • Google Patents. (n.d.). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Google Patents. (n.d.). Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use.
  • Google Patents. (n.d.). WO 2005/108366 A1.
  • Google Patents. (n.d.). A process for the preparation of -2-n [(s)-1-ethoxycarbonyl-3-phenylpropyl]-(s)-alanyl]-(1s, 3s, 5s)-2-azabicyclo [3.3.0] octane-3-carboxylic acid.
  • Noorduin, W. L., et al. (2011). Complete chiral symmetry breaking of an amino acid derivative directed by circularly polarized light. Nature Chemistry. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 23, 2026, from [Link]

  • Steemit. (n.d.). FAILURES OF FRACTIONAL CRYSTALLIZATION. Retrieved January 23, 2026, from [Link]

  • Olsen, B. A., et al. (1998). Development and validation of a liquid chromatographic method for the determination of the related substances of ramipril in Altace capsules. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Photocyclization of 2-azabicyclo[3.3.0]octane-3-carboxylate derivatives: induced and noninduced diastereoselectivity. Retrieved January 23, 2026, from [Link]

  • JoVE. (2023). Video: Chirality in Nature. Retrieved January 23, 2026, from [Link]

  • Concordia University Research Repository. (n.d.). Exploring Chiral Symmetry Breaking and Chiral Amplification in Conglomerate Crystals. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Royal Society of Chemistry. (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Resolution of racemic amino acids.
  • MDPI. (n.d.). Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. Retrieved January 23, 2026, from [Link]

  • YouTube. (2023). Amino acids and Chirality. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. Retrieved January 23, 2026, from [Link]

Sources

Stability and degradation of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these valuable pharmaceutical compounds. As bicyclic proline analogues, these molecules possess unique conformational rigidity, which can enhance their therapeutic potential but also present specific stability challenges.[1][2] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your formulation and analytical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound derivatives?

A1: Based on their core structure, which is analogous to a substituted proline, the most prevalent stability concerns are hydrolysis, oxidation, and pH-dependent degradation. The secondary amine within the bicyclic system and the carboxylic acid functional group are the primary sites of chemical instability. If the derivative is an ester or an amide (e.g., coupled to another amino acid), these bonds are highly susceptible to hydrolysis.[3] The rate and pathway of degradation are significantly influenced by the formulation's pH, excipients, and storage conditions (temperature, light, and oxygen exposure).[4][5]

Q2: Why is the stereochemistry of these derivatives important for stability?

A2: Many this compound derivatives are synthesized with a specific stereoisomeric configuration (e.g., cis,endo) to ensure selective binding to their biological target.[6] Changes in pH or temperature can potentially lead to epimerization at chiral centers, particularly the carbon alpha to the carbonyl group. While the bicyclic nature of the ring system imparts significant conformational rigidity, which generally protects against racemization, it is a possibility that must be monitored in stability studies.[7] Any change in stereochemistry can result in a loss of potency and should be considered a degradation pathway.

Q3: What role do excipients play in the stability of these compounds?

A3: Excipients can have a profound impact, either stabilizing or destabilizing the active pharmaceutical ingredient (API). For instance:

  • Buffers: Are critical for maintaining an optimal pH where the derivative is most stable.[4]

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, can be included in liquid formulations to prevent oxidative degradation of the secondary amine.

  • Lubricants: In solid dosage forms, certain lubricants, when in intimate admixture with the derivative, have been shown to have a stabilizing effect.[8]

  • Reducing Sugars (e.g., Lactose): Can potentially react with the secondary amine via the Maillard reaction, leading to discoloration and the formation of complex degradation products, especially under heat and humidity.

  • Metal Ions: Trace metal ion impurities from excipients or manufacturing equipment can catalyze oxidative degradation.

Q4: How should I approach a forced degradation study for a new derivative?

A4: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[9][10] Your study should systematically expose the API to harsh conditions, including:

  • Acidic and Basic Hydrolysis: Use a range of pH values (e.g., pH 1.2, pH 4.5, pH 7.0, pH 8.5) at elevated temperatures (e.g., 60-80 °C).[10]

  • Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Store the solid API at high temperatures (e.g., 80-100 °C) and controlled humidity (e.g., 75% RH).

  • Photostability: Expose the API to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.

Troubleshooting Guide: Experimental Issues

Scenario 1: Unexpected Peaks in HPLC Analysis of a Liquid Formulation

Q: I've prepared an aqueous buffered solution (pH 7.2) of my this compound derivative. After 24 hours at room temperature, I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could be the cause?

A: An early-eluting (more polar) peak in RP-HPLC often indicates hydrolysis.

  • Plausible Cause: If your derivative is an ester (e.g., a methyl or ethyl ester), the most likely cause is hydrolysis of the ester to the parent carboxylic acid. The resulting carboxylate is more polar and will have a shorter retention time. If your derivative is an amide, hydrolysis of the amide bond is also a strong possibility.

  • Troubleshooting Workflow:

G start Unexpected Peak Observed check_structure Is the API an ester or amide? start->check_structure lcms Perform LC-MS Analysis check_structure->lcms Yes other Consider Other Pathways (e.g., Oxidation) check_structure->other No mass_check Does the new peak's mass correspond to the hydrolyzed product? lcms->mass_check confirm Hydrolysis Confirmed mass_check->confirm Yes mass_check->other No reformulate Re-evaluate Formulation pH confirm->reformulate ph_study Conduct pH Stability Profile Study reformulate->ph_study find_optimal_ph Identify pH of Maximum Stability (likely acidic) ph_study->find_optimal_ph

Caption: Workflow for investigating unexpected HPLC peaks.

  • Actionable Steps:

    • Confirm Identity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. Compare this to the expected mass of the hydrolyzed product (the free carboxylic acid).

    • pH Profile Study: The stability of compounds with ester or amide linkages is often highly pH-dependent.[5] Perform a short-term stability study at various pH points (e.g., pH 3, 5, 7, 9) to find the pH of maximum stability, which is often in the acidic range for these types of molecules.

    • Reformulate: Adjust the formulation buffer to the pH that minimizes the rate of hydrolysis.

Scenario 2: Discoloration and Potency Loss in a Solid Formulation

Q: My white, crystalline powder of a this compound derivative has turned slightly yellow and shows a 5% drop in potency after storage at accelerated stability conditions (40°C/75% RH). What degradation pathway should I investigate?

A: The yellowing and potency loss strongly suggest oxidative degradation.

  • Plausible Cause: The secondary amine in the bicyclic ring is susceptible to oxidation. This can lead to the formation of N-oxides or other colored degradation products. The presence of oxygen, trace metals, or peroxides (from excipients) can accelerate this process.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS to identify the masses of the degradation products. An increase in mass of 16 Da (atomic mass of oxygen) is a strong indicator of oxidation to an N-oxide.

    • Excipient Compatibility Study: Screen your excipients for reactive impurities like peroxides.

    • Modify Formulation/Packaging:

      • Consider including an antioxidant in the formulation.

      • Package the final product under an inert atmosphere (e.g., nitrogen) to minimize oxygen exposure.

      • Use packaging that provides a barrier to oxygen and moisture.

Key Degradation Pathways

The core structure of this compound derivatives makes them susceptible to several degradation pathways, primarily hydrolysis and oxidation.

Hydrolytic Degradation

This is most relevant for ester or amide derivatives. The reaction is catalyzed by acid or base.

Hydrolysis Parent Parent Ester Derivative (R-COOR') H2O + H₂O (H⁺ or OH⁻ catalyst) Parent->H2O Product Carboxylic Acid Degradant (R-COOH) + R'-OH H2O->Product

Caption: General pathway for hydrolytic degradation of an ester derivative.

Oxidative Degradation

The secondary amine is the primary target for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

Oxidation Parent Parent Derivative (>NH) Oxidant + [O] (e.g., H₂O₂, O₂) Parent->Oxidant Product N-Oxide Degradant (>N⁺-O⁻) Oxidant->Product

Caption: General pathway for oxidative degradation of the secondary amine.

Analytical Protocols & Data Interpretation

A robust, stability-indicating analytical method is the cornerstone of any formulation development program.

Protocol 1: Forced Degradation Study
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Stress (Solid): Store 10 mg of solid API in an oven at 105°C for 48 hours. Dissolve and dilute to 0.1 mg/mL for analysis.

  • Photostability (Solid): Expose 10 mg of solid API to ICH Q1B conditions. Dissolve and dilute to 0.1 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Protocol 2: Generic Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Rationale: The use of a C18 column provides good retention for moderately polar compounds. The TFA acts as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities. A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolytic) and less polar degradants.[11]

Data Interpretation: Example Stability Study Results

The following table presents hypothetical data from a 3-month accelerated stability study of a new this compound derivative in a solid dosage form.

Storage ConditionTime PointAssay (% Label Claim)Total Degradants (%)Key Degradant (RT 4.5 min)Appearance
InitialT=0100.2%<0.1%Not DetectedWhite Powder
25°C / 60% RH3 Months99.8%0.2%0.15%White Powder
40°C / 75% RH1 Month98.5%1.5%1.3%Off-white Powder
40°C / 75% RH3 Months96.1%3.9%3.5%Yellowish Powder

Interpretation:

  • The API is stable at long-term storage conditions (25°C/60% RH).

  • Significant degradation occurs under accelerated conditions (40°C/75% RH), with a primary degradant appearing at a retention time (RT) of 4.5 minutes.

  • The change in appearance from white to yellowish correlates with the increase in degradation products, suggesting the formation of a chromophore, likely due to oxidation.

References

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Veverka, M., & Uhrin, D. (1995). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Peçanha, E. P., et al. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society. [Link]

  • Rolf, D., & Dietz, J. (2005). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Griesbeck, A. G., & Kramer, W. (2002). Photocyclization of 2-azabicyclo[3.3.0]octane-3-carboxylate derivatives: induced and noninduced diastereoselectivity. Organic Letters, 4(17), 2893–2895. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Notario, R., & Juaristi, E. (2010). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 8(1), 143-150. [Link]

  • Phang, J. M. (2023). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1118675. [Link]

  • Upadhyaya, P., & Arora, P. S. (2012). Bicyclic Peptides as Next-Generation Therapeutics. Current Opinion in Chemical Biology, 16(5-6), 598-605. [Link]

  • Sethia, S., & Patel, C. (2005). Stable pharmaceutical compositions of 2-aza-bicyclo[3.3.0]-octane-3-carboxylic acid derivatives.
  • Zare, S., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Kueltzo, L. A., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Journal of Pharmaceutical Sciences, 110(11), 3691-3700. [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 59-67. [Link]

  • Eckert, H. G., et al. (1985). Determination of 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498) and its hydrolysis product in serum and urine. Arzneimittelforschung, 35(10), 1599-1603. [Link]

  • Szabados, L., & Savouré, A. (2010). Proline: a multifunctional amino acid. Trends in Plant Science, 15(2), 89-97. [Link]

  • Phang, J. M. (2023). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]

  • Sharma, M., & Murugesan, K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Sreevatsav, A., et al. (2022). A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences, 12(1), 043-053. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents for 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Purity in Drug Development

In the landscape of modern pharmaceutical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, a constrained bicyclic proline analogue, represents a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Ramipril. The therapeutic activity of Ramipril is predominantly associated with the (S,S,S)-stereoisomer of this bicyclic amino acid. Consequently, the efficient resolution of its racemic mixture is a pivotal step in the manufacturing process, directly impacting the purity, yield, and economic viability of the final drug product.

This guide provides a comparative analysis of commonly employed chiral resolving agents for this compound, with a focus on the practical application of diastereomeric salt formation. We will delve into the mechanistic principles, present available experimental data for different resolving agents, and provide detailed protocols to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical and industrially scalable method of chiral resolution by diastereomeric salt formation hinges on a simple yet elegant principle: enantiomers, while possessing identical physical properties in an achiral environment, react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different three-dimensional arrangements, exhibit distinct physicochemical properties, most crucially, differential solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer liberated from the resolving agent, typically through an acid-base workup.

The choice of an appropriate resolving agent is often empirical and is guided by factors such as the efficiency of diastereomeric salt formation, the magnitude of the solubility difference between the diastereomers, the crystallinity of the desired salt, and the cost and availability of the resolving agent. For the resolution of a basic compound like the benzyl ester of this compound, acidic resolving agents are employed.

Comparative Analysis of Chiral Resolving Agents

Based on a comprehensive review of scientific literature and patent filings, several classes of chiral acids have been identified as effective resolving agents for the benzyl ester of this compound. These primarily include mandelic acid, O,O'-diacyl-tartaric acid derivatives, and N-acylamino acids.

Mandelic Acid

Mandelic acid, a simple and cost-effective alpha-hydroxy acid, has emerged as a highly effective and preferred resolving agent for the benzyl ester of 2-Azabicyclo[3.3.0]octane-3-carboxylate.[1] Specifically, L-(+)-mandelic acid is utilized to selectively precipitate the diastereomeric salt of the desired (S,S,S)-enantiomer.

Key Performance Insights:

  • High Optical Purity: Resolutions employing mandelic acid have been reported to achieve excellent optical purities of the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate, reaching up to 96-98%.[1]

  • Favorable Crystallization: The diastereomeric salt of the (S,S,S)-enantiomer with L-(+)-mandelic acid exhibits favorable crystallization properties, facilitating its isolation.

  • Solvent System: The choice of solvent is critical for achieving high resolution efficiency. A mixture of ethyl acetate and cyclohexane is a commonly cited and effective solvent system.[1]

  • Yield: While high optical purity is achievable, the yield of the desired diastereomeric salt is a crucial economic consideration. One patent reports a yield of over 35% for the (S,S,S)-diastereomeric salt.[2]

O,O'-Diacyl-Tartaric Acid Derivatives

Derivatives of tartaric acid, particularly O,O'-dibenzoyl-tartaric acid, are powerful and widely used resolving agents for a broad range of racemic bases. For the resolution of this compound and its esters, O,O'-dibenzoyl-S-tartaric acid has been cited as a suitable agent.[2]

Key Performance Insights:

  • Broad Applicability: O,O'-diacyl-tartaric acids are known for their versatility and effectiveness in resolving various amino acid esters.

  • Crystallinity: These resolving agents often form highly crystalline diastereomeric salts, which is advantageous for separation.

  • Data Scarcity: While mentioned as a viable option, specific, quantitative performance data (yield, optical purity) for the resolution of benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate with O,O'-dibenzoyl-tartaric acid is not as readily available in the public domain compared to mandelic acid. One source indicates that for similar imino-α-carboxylic acid esters, the yield of the desired cis, endo isomer did not exceed 85%.[2]

N-Acylamino Acids

Optically active N-acylamino acids, such as N-benzyloxycarbonyl-L-phenylalanine, have also been successfully employed for the resolution of the target molecule.[1][3] This approach leverages the chirality of a readily available amino acid derivative to induce the separation of the racemic ester.

Key Performance Insights:

  • Structural Analogy: The structural similarity between the N-acylamino acid and the target amino acid ester can lead to effective chiral recognition and diastereomeric salt formation.

  • Cost and Availability: A potential drawback of this method can be the higher cost of N-acylamino acids compared to simpler resolving agents like mandelic acid, which can be a significant factor in large-scale production.[2]

  • Process Viability: Despite the potential cost, the use of N-benzyloxycarbonyl-L-phenylalanine is a documented and viable method for achieving the desired chiral separation.[1][3]

Quantitative Data Summary

The following table summarizes the available performance data for the discussed chiral resolving agents for benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate. It is important to note that a direct, side-by-side comparison under identical experimental conditions is not available in the literature, and the data is compiled from various patent sources.

Chiral Resolving AgentTarget EnantiomerReported Optical PurityReported YieldPreferred Solvent SystemReference
L-(+)-Mandelic Acid (S,S,S)96-98%>35%Ethyl acetate / Cyclohexane[1],[2]
O,O'-Dibenzoyl-S-Tartaric Acid (S,S,S)Data not specified<85% (for similar esters)Data not specified[2]
N-Benzyloxycarbonyl-L-phenylalanine (S,S,S)Data not specifiedData not specifiedData not specified[1],[3]

Experimental Protocols

The following protocols are illustrative and based on procedures described in the patent literature. Optimization of these protocols, including solvent ratios, temperature profiles, and stoichiometry, is recommended for specific laboratory or manufacturing settings.

Protocol 1: Resolution with L-(+)-Mandelic Acid

Objective: To isolate the (S,S,S)-enantiomer of benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate.

Materials:

  • Racemic benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate

  • L-(+)-Mandelic acid

  • Ethyl acetate

  • Cyclohexane

  • Sodium bicarbonate solution (aqueous)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve the racemic benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate in a suitable solvent mixture, such as ethyl acetate or a mixture of ethyl acetate and cyclohexane.[1]

  • Add a solution of L-(+)-mandelic acid in the same solvent system to the solution of the racemic ester. The molar ratio of mandelic acid to the desired enantiomer is a critical parameter to be optimized, but typically a sub-stoichiometric amount relative to the racemate is used.

  • Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C to induce crystallization of the less soluble diastereomeric salt.[2]

  • Collect the precipitated solid by filtration and wash the filter cake with a cold solvent mixture (e.g., ethyl acetate/cyclohexane).

  • The optically enriched diastereomeric salt can be recrystallized from the same solvent system to enhance its purity.[1]

  • To liberate the free (S,S,S)-benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and treat with an aqueous base, such as sodium bicarbonate solution, until the pH is alkaline.

  • Separate the organic layer, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the optically pure ester.

Protocol 2: General Procedure for Resolution with an Acidic Resolving Agent

Objective: A general workflow for diastereomeric salt resolution.

Procedure:

  • Salt Formation: Dissolve the racemic base (the benzyl ester) and the chiral acidic resolving agent in a suitable solvent. The choice of solvent is crucial and may require screening.

  • Crystallization: Induce crystallization of the less soluble diastereomeric salt. This can be achieved by cooling, partial solvent evaporation, or the addition of an anti-solvent.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration.

  • Liberation of the Enantiomer: Decompose the salt by treatment with an acid or a base to liberate the free, optically enriched enantiomer and the resolving agent.

  • Recovery and Recycling: Ideally, the resolving agent and the undesired enantiomer from the mother liquor should be recovered and recycled to improve the overall process economy.

Visualizations

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_mixture Racemic Benzyl 2-Azabicyclo[3.3.0]octane-3-carboxylate dissolution Dissolution in Solvent (e.g., Ethyl Acetate/Cyclohexane) racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., L-(+)-Mandelic Acid) resolving_agent->dissolution diastereomeric_salts Mixture of Diastereomeric Salts ((S,S,S)-Ester:L-Acid and (R,R,R)-Ester:L-Acid) dissolution->diastereomeric_salts crystallization Selective Crystallization (Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystallized Less Soluble Salt ((S,S,S)-Ester:L-Acid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt ((R,R,R)-Ester:L-Acid) filtration->mother_liquor Liquid liberation Liberation of Free Ester (Base Treatment) less_soluble_salt->liberation pure_enantiomer Optically Pure (S,S,S)-Ester liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Logical Relationship of Components

G cluster_racemate Racemic Mixture cluster_agent Resolving Agent cluster_diastereomers Diastereomeric Salts enantiomer_S (S,S,S)-Enantiomer salt_SL Salt (S,L) enantiomer_S->salt_SL enantiomer_R (R,R,R)-Enantiomer salt_RL Salt (R,L) enantiomer_R->salt_RL chiral_acid Chiral Acid (L) chiral_acid->salt_SL chiral_acid->salt_RL separation Separation salt_SL->separation Different Solubility salt_RL->separation Different Solubility pure_S Pure (S,S,S)-Enantiomer separation->pure_S Isolated

Caption: Formation and Separation of Diastereomeric Salts.

Conclusion

The chiral resolution of this compound, typically as its benzyl ester, is a critical step in the synthesis of important pharmaceuticals. While several classes of resolving agents, including O,O'-diacyl-tartaric acid derivatives and N-acylamino acids, have proven effective, L-(+)-mandelic acid stands out in the available literature for its ability to deliver high optical purity of the desired (S,S,S)-enantiomer. The choice of resolving agent will ultimately depend on a multi-faceted evaluation of performance, cost, and scalability. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the challenges of chiral resolution and achieving their desired stereoisomeric purity.

References

  • International Application Published under the Patent Cooperation Treaty (PCT) - (19) World Intellectual Property Organization. (2009, October 8).
  • Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives. (n.d.). Google Patents.
  • Derivatives of cis, endo-2-azabicyclo-(3.3.0). (n.d.). Google Patents.
  • Process for the resolution of racemic optically active bicyclic imino-alpha-carboxylic acid esters and use of the compounds obtainable in this way for the synthesis of carboxyalkyl dipeptides. (n.d.). Google Patents.
  • Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. (2001, August 1). Organic Letters - ACS Publications. Retrieved January 24, 2026, from [Link]

  • A METHOD FOR PREPARING RAMIPRIL - European Patent Office - EP 2598479 B1. (2011, April 5).
  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (n.d.). Google Patents.
  • Process for preparing amino acid esters and their acid addition salts. (n.d.). Google Patents.
  • Synthesis of isotopically labeled alpha-keto acids and esters. (n.d.). Google Patents.
  • Process for the manufacture of alpha, alpha-branched carboxylic acid vinyl esters. (n.d.). Google Patents.
  • Process for decarboxylation of halogenated aromatic carboxylic acids. (n.d.). Google Patents.
  • A METHOD FOR PREPARING RAMIPRIL. (2015, April 1). Patent 2598479 - EPO.
  • Amino alcohol esters. (n.d.). Google Patents.
  • ChemInform Abstract: Tartaric Acid and Its O-Acyl Derivatives. Part 10. Synthesis and Applications of Tartramides, Tartrimides and O-Acyltartramides and Imides. (2012, February 28). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge of Bicyclic Proline Analogs

In the landscape of modern drug discovery, conformationally constrained amino acids are invaluable building blocks for creating peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. Among these, 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, a bicyclic analog of proline, presents a rigid scaffold that is crucial in the design of therapeutic agents, including potent inhibitors of the angiotensin-converting enzyme (ACE).[1] The synthesis of this bicyclic system often results in a mixture of stereoisomers.[2][3] The precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is fundamental to the molecule's biological activity. Differentiating and isolating the correct stereoisomer is therefore a critical step in the development of safe and effective pharmaceuticals.

This guide provides an in-depth comparison of spectroscopic and chromatographic techniques for the robust differentiation of this compound stereoisomers. We will move beyond simple data reporting to explain the underlying principles and causality behind the experimental choices, offering field-proven insights to ensure the integrity of your analytical workflows.

Understanding the Stereoisomers: Cis vs. Trans and Endo vs. Exo

The 2-azabicyclo[3.3.0]octane core consists of two fused five-membered rings. The stereochemistry is primarily defined by two factors: the fusion of the two rings (cis or trans) and the orientation of the carboxylic acid group at the C3 position (endo or exo).

  • Ring Fusion: The junction of the two rings can be either cis-fused, where the bridgehead hydrogens are on the same face of the molecule, or trans-fused. The cis-fused system is significantly more stable energetically than its trans counterpart.[4]

  • Substituent Orientation: The carboxylic acid group at C3 can be oriented in one of two ways:

    • Endo: The substituent points towards the interior of the bicyclic system.

    • Exo: The substituent points away from the bicyclic system.

The most therapeutically relevant and commonly synthesized isomer is the (S)-cis-endo configuration.[5] This guide will focus on differentiating this key isomer from its diastereomers.

G cluster_isomers Key Stereoisomers cluster_features Defining Stereochemical Features Cis_Endo Cis-Endo Isomer (Therapeutically Relevant) Cis_Exo Cis-Exo Isomer Trans_Isomers Trans Isomers (Energetically Unfavorable) Ring_Fusion Ring Fusion (Cis vs. Trans) Ring_Fusion->Cis_Endo Cis Ring_Fusion->Cis_Exo Cis Ring_Fusion->Trans_Isomers Trans Substituent_Orientation Substituent Orientation (Endo vs. Exo) Substituent_Orientation->Cis_Endo Endo Substituent_Orientation->Cis_Exo Exo

Caption: Logical relationship of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the relative stereochemistry of the 2-azabicyclo[3.3.0]octane system. The rigid, bicyclic nature of the molecule means that different stereoisomers will exhibit distinct chemical shifts and proton-proton coupling constants (³JHH).

Expertise & Experience: Why NMR is Definitive

The key to differentiating stereoisomers lies in the spatial relationships between protons. For the cis-fused system, the ring adopts a "bent" conformation. In the endo isomer, the C3 proton is on the convex face of the molecule, leading to different magnetic environments and through-space interactions compared to the exo isomer, where the C3 proton is on the concave face. These differences are directly observable in both 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectra.

Experimental Protocol: ¹H and 2D NOESY NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure adequate resolution to resolve all multiplets.

    • Pay close attention to the chemical shifts and coupling patterns of the bridgehead proton and the proton at C3.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms. This is crucial for observing through-space correlations between protons that are close to each other (< 5 Å).

    • Process the data and look for key cross-peaks.

Data Interpretation and Comparative Analysis

The definitive differentiation between the endo and exo isomers comes from the NOESY spectrum.

Spectroscopic Feature Expected Observation for cis-endo Isomer Expected Observation for cis-exo Isomer Causality
¹H Chemical Shift of H3 Typically more upfield.Typically more downfield.Anisotropic effects from the bicyclic ring system.
NOESY Cross-Peak Strong correlation between the C3 proton and protons on the "underside" (concave face) of the cyclopentane ring.Strong correlation between the C3 proton and the bridgehead proton (C5-H).Proximity in space. In the exo form, the C3 proton is spatially close to the bridgehead proton.

A patent for the synthesis of these derivatives indicates that the cis-endo isomer is the predominant product, which can be confirmed by ¹H-NMR spectroscopy.[5]

G Sample Isomer Mixture NMR_Spec Acquire ¹H and NOESY Spectra Sample->NMR_Spec Analyze_NOESY Analyze NOESY Cross-Peaks NMR_Spec->Analyze_NOESY Endo Identify Endo Isomer (H3 ↔ Cyclopentane Protons) Analyze_NOESY->Endo Correlation Found Exo Identify Exo Isomer (H3 ↔ Bridgehead Proton) Analyze_NOESY->Exo Correlation Found

Caption: NMR-based workflow for isomer identification.

Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers

While NMR is excellent for differentiating diastereomers, it cannot distinguish between enantiomers (non-superimposable mirror images). For this, chiral chromatography is the method of choice. This is particularly important for ensuring the enantiomeric purity of the final active pharmaceutical ingredient.

Expertise & Experience: Selecting the Right Chiral Stationary Phase

The key to a successful chiral separation is the selection of a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers. For cyclic amino acids like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[6] These phases create chiral cavities and offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can resolve the enantiomers.

Experimental Protocol: Chiral HPLC
  • Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of hexane and a polar alcohol modifier like ethanol or isopropanol.[6] A typical starting point is 90:10 (v/v) Hexane:Ethanol.

    • Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid and amine, which generally leads to better peak shape.

  • Analysis:

    • Inject a small volume (5-10 µL) of the sample dissolved in the mobile phase.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

Data Interpretation and Comparative Analysis

The output is a chromatogram showing two distinct peaks for the two enantiomers. The relative area of each peak corresponds to the proportion of each enantiomer in the mixture, allowing for the determination of enantiomeric excess (% ee).

Parameter (S)-Isomer (R)-Isomer
Retention Time (t_R) t_R1t_R2 (where t_R1 ≠ t_R2)
Resolution (Rs) \multicolumn{2}{c}{> 1.5 for baseline separation}

Vibrational Circular Dichroism (VCD): An Emerging Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It provides a unique spectroscopic fingerprint of a molecule's absolute configuration in solution.[8]

Expertise & Experience: The Power of Computational Corroboration

The true strength of VCD lies in its combination with quantum chemical calculations.[8] An experimental VCD spectrum, by itself, is difficult to interpret. However, by calculating the theoretical VCD spectrum for a known absolute configuration (e.g., the S-isomer), a direct comparison to the experimental spectrum can provide an unambiguous assignment. This is particularly valuable for novel compounds where an authentic standard is not available. VCD has been successfully used to determine the absolute configuration of other bicyclo[3.3.0]octane derivatives.[9]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution (10-50 mg/mL) of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃). The high concentration is necessary due to the weakness of the VCD signal.[7]

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra simultaneously on an FT-VCD spectrometer.

    • Collect data for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformer using Density Functional Theory (DFT), typically at the B3LYP/6-31G* level of theory or higher.[9]

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the computationally predicted spectrum. A mirror-image relationship between the spectra of the two enantiomers is expected.

Data Interpretation

A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms the absolute configuration of the sample. The VCD spectrum will show both positive and negative bands, and the overall pattern is what is used for comparison.

Mass Spectrometry (MS): A Note on its Limitations for Stereoisomerism

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since stereoisomers have the exact same mass, MS cannot directly differentiate them. However, it is an essential tool for confirming the molecular weight and elemental composition of the synthesized compound.

Fragmentation Analysis: While diastereomers can sometimes exhibit subtle differences in their fragmentation patterns in tandem MS (MS/MS) due to different steric hindrances affecting bond cleavages, these differences are often not pronounced enough for reliable, routine differentiation of the this compound isomers. The primary fragmentation pathway for amino acids typically involves the loss of water (H₂O) and the carboxylic acid group (as formic acid, HCOOH).[10]

Technique Differentiates Diastereomers? Differentiates Enantiomers? Provides Absolute Configuration?
NMR (NOESY) YesNoNo (provides relative)
Chiral HPLC YesYesNo (separates them)
VCD YesYesYes (with computation)
Mass Spectrometry NoNoNo

Integrated Workflow for Complete Stereochemical Assignment

For a new synthesis, a multi-step, self-validating workflow is required for unambiguous stereochemical assignment.

G Start Synthesized Product Mixture MS 1. Confirm Mass (MS) Start->MS Achiral_HPLC 2. Separate Diastereomers (Achiral HPLC/Column Chromatography) MS->Achiral_HPLC NMR 3. Assign Relative Stereochemistry (NMR/NOESY) Achiral_HPLC->NMR Chiral_HPLC 4. Separate Enantiomers (Chiral HPLC) NMR->Chiral_HPLC VCD 5. Determine Absolute Configuration (VCD) Chiral_HPLC->VCD End Structurally Confirmed Pure Stereoisomer VCD->End

Caption: Integrated analytical workflow.

References

  • Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(3), 408-412. [Link]

  • Gerhards, H., Schönafinger, K., & Urbach, H. (2006). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Peçanha, E. P., et al. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. ResearchGate. [Link]

  • Vo, C. V., & Dudley, G. B. (2007). Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. Organic letters, 9(12), 2243–2246. [Link]

  • Grosu, I., Mager, S., Ple, G., Socaci, C., Csobanczi, A., & Grosu, E. (2000). First examples of the conformation chirality of heterobicyclo[3.3.0]octanes : 3,7-Dioxa-1-azabicyclo[3.3.0]octanes with restricted rotation around the N-C(sp2) bond. Revue Roumaine de Chimie, 45(6), 555-560.
  • Griesbeck, A. G., & Kramer, W. (2002). Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. Organic Letters, 4(17), 2893–2895. [Link]

  • Farnia, M., & Kakanejadifard, A. (1992). Synthesis and Structural Analysis of -2,4,6,8- Tetrabenzyl -2,4,6,8- Tetraazabicyclo [3.3.0] Octane from Condensation of Glyoxal. Iranian Journal of Chemistry and Chemical Engineering, 11(1), 29-34.
  • Kuppens, T., Vandyck, K., Bultinck, P., & Herrebout, W. (2007). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Mass Spectrometry of Amino Acids and Proteins'. Wiley-VCH.
  • Cryle, M. J., et al. (2019). Comparison of the MS² fragmentation of the different bicyclic peptide species. ResearchGate. [Link]

  • He, Y., et al. (2003). Determination of Molecular Structure Using Vibrational Circular Dichroism Spectroscopy: The Keto-lactone Product of Baeyer−Villiger Oxidation of (+)-(1 R ,5 S )-Bicyclo[3.3.1]nonane-2,7-dione. Academia.edu. [Link]

  • Nájera, C., & Yus, M. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

  • Schönafinger, K., et al. (1991). Cis, endo-2-azabicyclo-[3.3.0]-octane-3-carboxylic acids, a process for their preparation, agents containing these compounds and their use.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Griesbeck, A. G., & Kramer, W. (2002). Photocyclization of 2-azabicyclo[3.3.0]octane-3-carboxylate derivatives: induced and noninduced diastereoselectivity. PubMed. [Link]

  • Seebach, D., et al. (1982). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society. [Link]

  • Goodman, M., et al. (2008). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
  • Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster. [Link]

  • López-Pernús, C., et al. (2015). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]

  • Welch, C. J., et al. (2012). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Mascot. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Debie, E., et al. (2006). Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.